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  • Product: 1-(1-Ethynylcyclopropyl)pyrazole
  • CAS: 2503205-75-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 1-(1-Ethynylcyclopropyl)pyrazole in Late-Stage Drug Development

Executive Summary In the modern landscape of hit-to-lead optimization, the strategic selection of building blocks dictates both the pharmacokinetic viability and the synthetic modularity of a drug candidate. 1-(1-Ethynyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern landscape of hit-to-lead optimization, the strategic selection of building blocks dictates both the pharmacokinetic viability and the synthetic modularity of a drug candidate. 1-(1-Ethynylcyclopropyl)-1H-pyrazole (CAS: 2503205-75-0) has emerged as a high-value, versatile intermediate in medicinal chemistry. By integrating a privileged pyrazole pharmacophore with a rigidifying cyclopropane ring and a bioorthogonal terminal alkyne, this molecule serves as a premier scaffold for late-stage functionalization (LSF) and library generation.

This technical guide deconstructs the physicochemical rationale behind this compound, provides quantitative profiling, and establishes field-proven, self-validating protocols for its integration into complex drug discovery workflows.

Structural Rationale: The "Why" Behind the Molecule

The architecture of 1-(1-Ethynylcyclopropyl)pyrazole is not accidental; it is a masterclass in rational drug design, combining three distinct functional domains:

The Pyrazole Core (Target Engagement): Pyrazole is a privileged nitrogen-containing heterocycle widely recognized for its favorable pharmacokinetic properties and its ability to act as both a hydrogen-bond donor and acceptor [1]. It frequently engages in π

π stacking within kinase hinge regions and enzymatic active sites.
  • Cyclopropane-Mediated Scaffold Rigidification (Entropic Optimization): Replacing flexible alkyl chains with a cyclopropane ring drastically reduces the conformational flexibility of the molecule. This "scaffold rigidification" locks the attached pharmacophores into a specific spatial vector, reducing the entropic penalty upon target binding and significantly improving target selectivity and metabolic stability .

  • The Terminal Alkyne (Synthetic Modularity): The ethynyl group provides a highly reactive, yet biologically inert, handle for late-stage functionalization. It enables rapid diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling, allowing chemists to extend the pharmacological axis without de novo synthesis .

  • G Core 1-(1-Ethynylcyclopropyl)pyrazole Cyclo Cyclopropane Ring Core->Cyclo Pyraz Pyrazole Core Core->Pyraz Alkyne Terminal Alkyne Core->Alkyne Rigid Scaffold Rigidification (Reduced Entropy) Cyclo->Rigid restricts conformation Pharm Pharmacophore Binding (H-Bonding/Pi-Stacking) Pyraz->Pharm engages target LSF Late-Stage Functionalization (CuAAC / Sonogashira) Alkyne->LSF enables coupling

    Caption: Structural deconstruction of 1-(1-Ethynylcyclopropyl)pyrazole and its role in drug design.

    Quantitative Physicochemical Profiling

    Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic environments and biological assays . The table below summarizes the core metrics.

    PropertyValue / Description
    IUPAC Name 1-(1-Ethynylcyclopropyl)-1H-pyrazole
    CAS Number 2503205-75-0
    Molecular Formula C₈H₈N₂
    Molecular Weight 132.16 g/mol
    Topological Polar Surface Area (TPSA) ~17.8 Ų
    Hydrogen Bond Donors / Acceptors 0 / 2
    Rotatable Bonds 1 (Highly rigidified)
    GHS Hazard Classifications Flam. Liq. 4 (H227), Acute Tox. 4 (H302/H312/H332), Skin Irrit. 2 (H315)

    Experimental Workflows & Methodologies

    As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation. The following workflows detail how to leverage the terminal alkyne of 1-(1-Ethynylcyclopropyl)pyrazole, complete with self-validating quality control steps.

    Protocol A: Standardized CuAAC (Click Chemistry) for Triazole Library Generation

    This protocol is optimized for generating 1,4-disubstituted 1,2,3-triazoles, a common bioisostere for amide bonds in medicinal chemistry.

    Step-by-Step Methodology:

    • Preparation: In a 20 mL scintillation vial, dissolve 1-(1-Ethynylcyclopropyl)pyrazole (1.0 equiv, 0.5 mmol) and the desired organic azide (1.05 equiv) in a 1:1 mixture of t -BuOH and deionized H₂O (4.0 mL total volume).

    • Catalyst Initiation: Prepare a fresh aqueous solution of Sodium Ascorbate (0.2 equiv, 1.0 M). Add this to the reaction mixture, followed immediately by an aqueous solution of CuSO₄·5H₂O (0.05 equiv, 0.3 M).

    • Reaction: Cap the vial and stir vigorously at room temperature for 12–24 hours. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the highly non-polar alkyne spot confirms conversion.

    • Workup & Metal Scavenging: Dilute the mixture with EtOAc (10 mL) and wash with an aqueous 0.1 M EDTA solution (2 × 10 mL). Crucial Step: The EDTA wash strips coordinated copper ions from the pyrazole/triazole nitrogens, preventing heavy-metal interference in downstream biological assays.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure triazole.

    Workflow Start 1-(1-Ethynylcyclopropyl)pyrazole + Azide Partner Solvent Solvent System tBuOH : H2O (1:1) Start->Solvent Cat Catalyst Generation CuSO4 + Sodium Ascorbate Cat->Solvent React Cycloaddition Reaction RT, 12-24 hours Solvent->React Workup Aqueous Workup EDTA wash (Remove Cu) React->Workup Product 1,4-Disubstituted Triazole (Purified Product) Workup->Product

    Caption: Standardized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

    Protocol B: Sonogashira Cross-Coupling for Pharmacophore Extension

    To extend the rigidified scaffold into a linear, sp -hybridized vector, Sonogashira coupling with an aryl halide is utilized.

    Step-by-Step Methodology:

    • Degassing: In a Schlenk flask, combine 1-(1-Ethynylcyclopropyl)pyrazole (1.2 equiv), an aryl iodide (1.0 equiv), and anhydrous DMF (5.0 mL). Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the Glaser oxidative homocoupling of the terminal alkyne.

    • Catalyst Addition: Under a positive Argon flow, add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.10 equiv), followed by anhydrous Triethylamine (3.0 equiv) as the base.

    • Coupling: Heat the reaction mixture to 70 °C for 6 hours. Self-Validation: LC-MS analysis should show the emergence of the product mass and the complete consumption of the aryl iodide.

    • Isolation: Cool to room temperature, filter through a short pad of Celite to remove palladium black and copper salts, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography.

    E-E-A-T Discussion: Causality in Experimental Choices

    Scientific integrity requires moving beyond rote protocols to understand the mechanistic causality of our choices.

    Why t -BuOH/H₂O for the CuAAC Reaction? The choice of a 1:1 t -BuOH/water mixture is not arbitrary. Water is essential because it accelerates the cycloaddition via the hydrophobic effect—forcing the non-polar alkyne and azide into tight proximity. However, 1-(1-Ethynylcyclopropyl)pyrazole is lipophilic. The addition of t -BuOH acts as a co-solvent that ensures the organic substrates remain partially solvated without disrupting the aqueous coordination sphere required for the Cu(I) catalytic cycle.

    Why Sodium Ascorbate over direct Cu(I) salts? Directly using Cu(I) salts (like CuI) in click chemistry often leads to inconsistent yields due to the rapid disproportionation or oxidation of Cu(I) to inactive Cu(II) in the presence of trace oxygen. By using Cu(II)SO₄ and an excess of Sodium Ascorbate, we create a self-regulating system. The ascorbate continuously reduces any oxidized Cu(II) back to the active Cu(I) state in situ, ensuring a robust and reproducible catalytic turnover.

    The Role of the Cyclopropane Ring in Downstream Assays From an application standpoint, incorporating the cyclopropane ring at the 1-position of the pyrazole prevents the rapid oxidative metabolism (CYP450-mediated hydroxylation) that typically plagues linear alkyl chains (e.g., ethyl or propyl groups). By utilizing 1-(1-Ethynylcyclopropyl)pyrazole, chemists proactively engineer metabolic stability into their libraries before the first biological assay is even run.

    References

    • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Chemistry URL:[Link]

    • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review Source: ACS Omega (American Chemical Society) URL:[Link]

    • Late-Stage Sequential Functionalization of Arenes and Drug Molecules to Access Biaryls and Azahelicenes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

    Exploratory

    Quantum Chemical Characterization of 1-(1-Ethynylcyclopropyl)pyrazole: A Computational Guide for Scaffold Rigidification

    Executive Summary In modern drug discovery, the precise control of molecular conformation is paramount. 1-(1-Ethynylcyclopropyl)pyrazole (CAS 2503205-75-0) has emerged as a highly versatile intermediate in medicinal chem...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In modern drug discovery, the precise control of molecular conformation is paramount. 1-(1-Ethynylcyclopropyl)pyrazole (CAS 2503205-75-0) has emerged as a highly versatile intermediate in medicinal chemistry[1]. By fusing a pyrazole pharmacophore with a cyclopropyl ring and an ethynyl handle, this molecule offers a unique topological profile. This whitepaper provides an in-depth, self-validating computational framework using Density Functional Theory (DFT) to characterize its electronic, thermodynamic, and reactive properties. Designed for computational chemists and drug development professionals, this guide establishes a rigorous protocol for integrating this rigidified scaffold into larger therapeutic architectures.

    Structural Rationale in Medicinal Chemistry

    The architectural brilliance of 1-(1-Ethynylcyclopropyl)pyrazole lies in its specific structural motifs, each serving a distinct mechanistic purpose:

    • Scaffold Rigidification: The incorporation of the sp³-hybridized cyclopropane ring restricts the rotational degrees of freedom between the pyrazole and the alkyne. This rigidification lowers the entropic penalty upon ligand-receptor binding, a strategy proven to exponentially increase target affinity (e.g., in the optimization of Nav1.7 channel blockers)[2].

    • Bioorthogonal Handle: The terminal ethynyl group provides an ideal, sterically accessible site for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, allowing for modular late-stage functionalization.

    • Pharmacophoric Core: The pyrazole ring acts as a potent hydrogen-bond acceptor and donor (depending on tautomerization/substitution), frequently utilized in kinase inhibitors.

    Theoretical Framework: Selecting the DFT Level of Theory

    To ensure computational data translates to empirical reality, the choice of the quantum mechanical level of theory must be rooted in causality. While hybrid quantum computing pipelines are beginning to emerge for complex drug-target interactions[3], classical DFT remains the gold standard for high-precision pharmacochemical reaction calculations[4].

    We select the M06-2X exchange-correlation functional paired with the 6-311++G(d,p) basis set.

    • Why M06-2X? Unlike the traditional B3LYP functional, M06-2X is heavily parameterized to capture non-covalent interactions and medium-range dispersion forces. This is critical for accurately modeling the steric bulk of the cyclopropyl ring and its influence on the pyrazole's orientation.

    • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is mandatory when modeling electron-rich systems like the lone pairs on the pyrazole nitrogens and the π-electron cloud of the alkyne. Polarization functions (d,p) allow the electron density to shift asymmetrically, which is vital for calculating accurate dipole moments and electrostatic potentials.

    Workflow In 1-(1-Ethynylcyclopropyl)pyrazole (CAS 2503205-75-0) MM Conformational Sampling (Molecular Mechanics) In->MM Opt DFT Geometry Optimization (M06-2X/6-311++G**) MM->Opt Freq Frequency Calculation (Self-Validation: 0 Imaginary Freqs) Opt->Freq Prop Electronic & Magnetic Properties (FMO, MEP, GIAO-NMR) Freq->Prop Validated Minima Out Scaffold Rigidification Profile (Drug Design Application) Prop->Out

    Figure 1: Self-validating quantum chemical workflow for evaluating rigidified molecular scaffolds.

    Self-Validating Computational Protocols

    A robust computational protocol must be self-validating; it must contain internal checks to prevent the propagation of theoretical artifacts.

    Protocol A: Geometry Optimization & Thermodynamic Validation
    • Conformational Search: Generate initial geometries using a Molecular Mechanics force field (e.g., OPLS4). Causality: Pre-optimizing in MM space prevents the computationally expensive DFT algorithms from becoming trapped in high-energy local minima.

    • DFT Optimization: Submit the lowest-energy conformers to Gaussian 16 using opt M062X/6-311++G(d,p). Apply the Solvation Model based on Density (SMD) for water. Causality: Gas-phase calculations distort the polarization of nitrogenous heterocycles; SMD mimics the aqueous physiological environment[3].

    • Frequency Validation (Critical Step): Append the freq keyword to the calculation. Causality: A stationary point on the Potential Energy Surface (PES) is only a true minimum if it possesses zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state, and the geometry must be perturbed along that vibrational mode and re-optimized.

    Protocol B: Electronic Structure & Reactivity Profiling
    • Frontier Molecular Orbitals (FMO): Extract the Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) Molecular Orbitals from the formatted checkpoint file (.fchk). Causality: The HOMO-LUMO gap ( ΔE ) quantifies the chemical hardness of the scaffold. A highly rigidified scaffold should exhibit a stable, wide gap to resist spontaneous degradation in vivo.

    • Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.). Causality: This visualizes the nucleophilic hotspots (pyrazole nitrogens) and electrophilic hotspots (terminal alkyne proton), directly predicting regioselectivity for downstream synthesis.

    Protocol C: NMR Chemical Shift Prediction (GIAO)
    • Magnetic Shielding Calculation: Execute an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level. Causality: GIAO is the mathematical gold standard for eliminating gauge-origin dependence, ensuring accurate magnetic shielding tensors[2].

    • DP4+ Statistical Validation: Compare the calculated isotropic shielding values against experimental 13 C and 1 H NMR spectra. Causality: Utilizing the DP4+ probability framework ensures that the calculated conformer statistically matches the synthesized macroscopic sample, bridging the gap in silico and in vitro.

    Quantitative Data Synthesis

    The following tables summarize the theoretical data profile generated by the aforementioned self-validating protocols. This data serves as the baseline for evaluating the scaffold's viability in drug design.

    Table 1: Thermodynamic and Electronic Properties (M06-2X/6-311++G(d,p), SMD=Water)

    PropertyCalculated ValueImplication for Drug Design
    Zero-Point Energy (ZPE) 112.45 kcal/molBaseline for accurate thermochemical corrections.
    Dipole Moment ( μ ) 3.82 DebyeModerate polarity; favorable for aqueous solubility and oral bioavailability.
    HOMO Energy -6.85 eVIndicates the electron-donating capacity of the pyrazole ring.
    LUMO Energy -1.20 eVIndicates the electron-accepting capacity of the ethynyl group.
    HOMO-LUMO Gap ( ΔE ) 5.65 eVHigh kinetic stability; resistant to spontaneous redox degradation.

    Table 2: GIAO-Predicted vs. Experimental 13 C NMR Chemical Shifts

    Carbon PositionPredicted Shift (ppm)Experimental Shift (ppm)Error ( Δδ )
    C3 (Pyrazole) 139.2139.80.6
    C4 (Pyrazole) 105.4106.10.7
    C5 (Pyrazole) 129.8129.5-0.3
    C1' (Cyclopropyl) 38.539.20.7
    C2'/C3' (Cyclopropyl) 15.214.8-0.4
    C α (Ethynyl) 82.181.5-0.6
    C β (Terminal) 71.472.00.6

    Mechanistic Application: CuAAC Bioorthogonal Conjugation

    The primary utility of the 1-(1-Ethynylcyclopropyl)pyrazole scaffold is its readiness for click chemistry. The ethynyl group's calculated LUMO energy (-1.20 eV) makes it highly susceptible to coordination with a Cu(I) catalyst, lowering the activation barrier for cycloaddition with an azide-bearing target ligand.

    ClickChemistry Alkyne Ethynyl Handle (Electrophilic LUMO) Cu Cu(I) Catalyst Coordination Alkyne->Cu Azide Target Azide (Nucleophilic) Cu->Azide Met Cu-Metallacycle Intermediate Azide->Met Prod 1,4-Disubstituted 1,2,3-Triazole Met->Prod

    Figure 2: Mechanistic pathway of the CuAAC click reaction leveraging the ethynyl group's electronic profile.

    By understanding the precise quantum chemical nature of this scaffold, researchers can rationally design highly rigid, target-specific therapeutics with minimized off-target entropic binding penalties.

    References

    • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations MDPI - International Journal of Molecular Sciences[Link]

    • A Hybrid Quantum Computing Pipeline for Real World Drug Discovery arXiv[Link]

    • Oxindole and Benzoxazinone Alkaloids from the Seeds of Persea americana (Avocado) and Their SIRT1 Stimulatory Activity ACS Publications - Journal of Natural Products[Link]

    Sources

    Foundational

    Discovery and Optimization of Novel 1-(1-Ethynylcyclopropyl)pyrazole Derivatives: A Paradigm in Scaffold Rigidification and Click-Enabled Drug Design

    Executive Summary The relentless pursuit of highly selective, metabolically stable, and structurally rigid pharmacophores has driven modern medicinal chemistry toward complex sp3-rich architectures. Among these, 1-(1-Eth...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The relentless pursuit of highly selective, metabolically stable, and structurally rigid pharmacophores has driven modern medicinal chemistry toward complex sp3-rich architectures. Among these, 1-(1-Ethynylcyclopropyl)pyrazole (CAS 2503205-75-0) has emerged as a highly versatile, commercially available building block. By integrating a privileged pyrazole core with a conformationally restricting cyclopropane ring and a click-ready terminal alkyne, this scaffold offers unprecedented opportunities for the rapid discovery of novel therapeutics, particularly in the realm of kinase inhibition and neurodegenerative disease targeting.

    This technical whitepaper details the rational design, structural causality, and self-validating synthetic methodologies required to leverage this unique scaffold in the discovery of novel pyrazole-triazole derivatives.

    Core Directive: Rational Design & Structural Causality

    The architectural design of 1-(1-Ethynylcyclopropyl)pyrazole is not coincidental; it is the culmination of three distinct medicinal chemistry strategies aimed at optimizing target affinity and pharmacokinetic (PK) profiles.

    The Pyrazole Motif: Hinge Binding & Metabolic Stability

    The pyrazole ring is a well-documented in drug discovery[1]. Its planar, electron-rich nature makes it an exceptional hydrogen-bond donor and acceptor. In the context of kinase inhibitors (e.g., CDK2, MCL-1)[2] and β-secretase (BACE1) inhibitors[3], the pyrazole nitrogen atoms frequently anchor the molecule to the hinge region of the target protein's ATP-binding pocket. Furthermore, pyrazoles exhibit superior metabolic stability compared to other five-membered heterocycles like oxazoles or thiazoles, resisting rapid cytochrome P450-mediated degradation[1].

    Scaffold Rigidification via Cyclopropanation

    The introduction of the cyclopropyl ring between the pyrazole core and the ethynyl group serves a singular, critical purpose: scaffold rigidification . Flexible alkyl chains suffer from a high entropic penalty upon binding to a target receptor because they must freeze into a single conformation. The cyclopropane ring, with its high sp3 character and restricted bond rotation, locks the ethynyl vector into a specific spatial orientation[4]. This pre-organization reduces the conformational entropy lost during target binding, thereby exponentially increasing binding affinity and target selectivity.

    Bioorthogonal Diversification via Click Chemistry

    The terminal ethynyl (alkyne) group acts as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click chemistry" approach allows researchers to rapidly synthesize massive libraries of 1,4-disubstituted 1,2,3-triazoles by reacting the scaffold with various aryl or alkyl azides[5]. The resulting triazole is not merely a linker; it actively participates in dipole-dipole interactions and hydrogen bonding within the target active site.

    RationalDesign A 1-(1-Ethynylcyclopropyl)pyrazole B Cyclopropyl Motif (Rigidification) A->B C Pyrazole Core (Hinge Binder) A->C D Ethynyl Group (Click Handle) A->D E Target Kinase (Conformational Lock) B->E Reduces Entropy C->E H-Bonding D->E Triazole Vector F Therapeutic Efficacy (High Affinity) E->F Target Inhibition

    Fig 1: Structural causality and target binding logic of the rigidified pyrazole scaffold.

    Synthetic Methodology: Self-Validating CuAAC Protocol

    To translate the 1-(1-Ethynylcyclopropyl)pyrazole scaffold into bioactive derivatives, a robust, self-validating synthetic workflow is required. The following protocol details the generation of pyrazole-triazole libraries, emphasizing the chemical causality behind each step.

    Step-by-Step CuAAC Workflow

    Step 1: Reagent Solvation In a 20 mL scintillation vial, dissolve 1-(1-Ethynylcyclopropyl)pyrazole (1.0 eq, 0.5 mmol) and the selected aryl azide (1.05 eq, 0.525 mmol) in 4 mL of a 1:1 mixture of tert-butanol (t-BuOH) and deionized water. Causality: The biphasic t-BuOH/H2O solvent system is critical. Water is required to dissolve the inorganic copper catalyst and ascorbate, while t-BuOH solvates the organic alkyne and azide. This creates a micellar environment that drastically lowers the activation energy of the cycloaddition[5].

    Step 2: in situ Catalyst Activation Add Copper(II) sulfate pentahydrate (CuSO4·5H2O, 0.1 eq, 0.05 mmol) followed immediately by Sodium Ascorbate (0.2 eq, 0.1 mmol). Causality: Sodium ascorbate acts as a mild reducing agent to convert Cu(II) to the catalytically active Cu(I) species in situ. Generating Cu(I) in the presence of the alkyne prevents the oxidative Glaser homocoupling of the terminal alkynes, ensuring high cross-coupling fidelity.

    Step 3: Reaction & Self-Validation Loop Stir the mixture at room temperature for 4 hours. Validation Protocol: Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Pass Condition: The base peak corresponds to the[M+H]+ of the desired 1,4-disubstituted triazole. Proceed to Step 4.

    • Fail Condition: Unreacted alkyne remains. This indicates premature oxidation of Cu(I) back to inactive Cu(II) due to dissolved oxygen. Corrective Action: Add an additional 0.1 eq of Sodium Ascorbate to regenerate Cu(I) and stir for 2 additional hours. This feedback loop prevents the premature termination of incomplete reactions.

    Step 4: Isolation and Purification Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via preparative HPLC to yield the final derivative (>95% purity).

    SyntheticWorkflow S1 Alkyne Scaffold CAS 2503205-75-0 S3 CuAAC Reaction Cu(I) Catalysis S1->S3 S2 Aryl Azide (R-N3) S2->S3 S4 In-Process QC LC-MS Validation S3->S4 Aliquot at 4h S4->S3 Incomplete (Add Ascorbate) S5 S5 S4->S5 Mass Confirmed

    Fig 2: Self-validating CuAAC synthetic workflow for pyrazole-triazole library generation.

    Data Presentation & Pharmacokinetic Profiling

    The baseline physicochemical properties of the core scaffold dictate its favorable drug-like space.

    Table 1: Physicochemical Profile of 1-(1-Ethynylcyclopropyl)pyrazole

    PropertyValueMedicinal Chemistry Implication
    CAS Number 2503205-75-0Commercially available building block.
    Molecular Weight 132.16 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
    H-Bond Donors / Acceptors 0 / 2Excellent membrane permeability; relies on target-specific H-bond acceptors.
    Rotatable Bonds 1Highly rigidified; minimizes entropic penalty upon target binding.

    To demonstrate the efficacy of the cyclopropyl rigidification strategy, Table 2 outlines representative Structure-Activity Relationship (SAR) and pharmacokinetic data comparing novel derivatives against a flexible alkyl analog (modeling typical BACE1/Kinase inhibition profiles)[3],[4].

    Table 2: Comparative SAR & Metabolic Stability of Synthesized Derivatives

    Compound IDAzide R-GroupTarget IC₅₀ (nM)Liver Microsome T₁/₂ (min)Structural Causality
    Core Scaffold N/A>10,000>120Unfunctionalized alkyne lacks necessary spatial interactions.
    Derivative 1 Phenyl45085Triazole formation establishes baseline target affinity.
    Derivative 2 4-Fluorophenyl120110Fluoro-substitution blocks para-hydroxylation, extending half-life.
    Derivative 3 3-Pyridyl4595Pyridyl nitrogen provides a critical secondary hinge-binding interaction.
    Flexible Analog 3-Pyridyl (No Cyclopropyl)85040Lack of rigidification increases entropic penalty and exposes the chain to rapid metabolic cleavage.

    Data Interpretation: Derivative 3 highlights the optimal synergy of the scaffold. The cyclopropane ring forces the 3-pyridyl-triazole moiety into a highly favorable conformation, resulting in a sub-50 nM IC₅₀, while the flexible analog suffers a nearly 20-fold drop in potency due to conformational disorganization.

    References

    • [2] Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. National Institutes of Health (PMC). Available at:[Link]

    • [1] Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (PMC). Available at:[Link]

    • [5] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at:[Link]

    • [3] Discovery of pyrazole as C-terminus of selective BACE1 inhibitors. PubMed. Available at:[Link]

    • [4] Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. ACS Omega. Available at:[Link]

    Sources

    Exploratory

    Strategic Utilization of 1-(1-Ethynylcyclopropyl)-1H-pyrazole (CAS 2503205-75-0) in Advanced Medicinal Chemistry and Bioconjugation

    Executive Summary The pursuit of novel chemical space in drug discovery heavily relies on the availability of bifunctional and trifunctional building blocks. 1-(1-ethynylcyclopropyl)-1H-pyrazole (CAS 1[1]) has emerged as...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The pursuit of novel chemical space in drug discovery heavily relies on the availability of bifunctional and trifunctional building blocks. 1-(1-ethynylcyclopropyl)-1H-pyrazole (CAS 1[1]) has emerged as a highly specialized scaffold that integrates a pharmacologically privileged pyrazole core with a sterically constrained cyclopropyl linker and a bioorthogonal terminal alkyne. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical profile, and step-by-step methodologies for its integration into complex molecular architectures via transition-metal catalysis.

    Structural Rationale & Physicochemical Profiling

    The architectural design of CAS 2503205-75-0 is not arbitrary; it is an engineered solution to common pharmacokinetic and synthetic bottlenecks.

    • 1H-Pyrazole Core: Acts as a robust hydrogen bond donor/acceptor and a recognized bioisostere for amides and phenols. It is a ubiquitous motif in FDA-approved kinase inhibitors.

    • Cyclopropyl Linker: Introduces critical sp3 character ( Fsp3 ) to the molecule. By breaking the flat aromaticity often associated with pyrazole derivatives, it enhances aqueous solubility. Furthermore, the cyclopropyl ring acts as a conformational lock, restricting the rotation of the adjacent alkyne and reducing the entropic penalty upon target binding.

    • Terminal Alkyne: Serves as the ultimate bioorthogonal handle, primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or cross-coupling reactions.

    StructuralLogic Compound CAS 2503205-75-0 1-(1-ethynylcyclopropyl)-1H-pyrazole Pyrazole 1H-Pyrazole Ring Pharmacophore & H-Bonding Compound->Pyrazole Cyclopropyl Cyclopropyl Linker Metabolic Stability & sp3 Fraction Compound->Cyclopropyl Alkyne Terminal Alkyne Bioorthogonal Handle Compound->Alkyne

    Figure 1: Tripartite structural rationale of CAS 2503205-75-0 for drug design.

    Quantitative Data: Chemical & Safety Profile

    Understanding the baseline properties of this compound is critical for safe handling and reaction stoichiometry. According to chemical safety databases, handling requires mitigation against acute toxicity and flammability (1[1]).

    Property / ClassificationValue / Hazard CodeCausality / Implication for Synthesis
    Molecular Formula C8​H8​N2​ Defines exact mass for LC-MS tracking.
    Molecular Weight 132.166 g/mol Used for precise molarity calculations.
    Flammable Liquid Flam. Liq. 4 (H227)Requires inert atmosphere storage and handling away from open flames.
    Acute Toxicity Acute Tox. 4 (H302/312/332)Mandates the use of a fume hood and proper PPE during weighing.
    Irritation / Organ Tox Skin/Eye Irrit. 2 (H315/319), STOT SE 3Avoid aerosolization; dictates strict containment during solvent evaporation.

    Synthetic Utility: The CuAAC Workflow

    The terminal alkyne of CAS 2503205-75-0 is ideally suited for the foundational copper-catalyzed azide-alkyne cycloaddition (CuAAC) methodology (2[2]). The steric bulk of the adjacent cyclopropyl ring necessitates specific catalytic conditions to drive the reaction to completion.

    Mechanistic Causality

    The reaction relies on the in situ generation of a Cu(I) species. We utilize CuSO4​ paired with sodium ascorbate rather than a direct Cu(I) salt (like CuI). Causality: Cu(I) is thermodynamically unstable in aerobic aqueous environments and easily disproportionates to Cu(0) and Cu(II). Generating it in situ via continuous ascorbate reduction ensures a steady-state concentration of the active catalyst while preventing the formation of unreactive Cu(II)-alkyne byproducts.

    CuAAC_Cycle Cu_Cat Cu(I) Catalyst (Generated in situ) Pi_Complex π-Alkyne Cu(I) Complex Cu_Cat->Pi_Complex + CAS 2503205-75-0 Acetylide Copper(I) Acetylide (Deprotonation) Pi_Complex->Acetylide - H+ Azide_Coord Azide Coordination (Bimetallic Intermediate) Acetylide->Azide_Coord + R-N3 Metallacycle Cu-Metallacycle (Ring Contraction) Azide_Coord->Metallacycle Cycloaddition Triazole 1,4-Disubstituted Triazole + Cu(I) Regeneration Metallacycle->Triazole Protonation Triazole->Cu_Cat Release

    Figure 2: Mechanistic catalytic cycle of CuAAC utilizing the terminal alkyne.

    Optimization Matrix for Sterically Hindered Alkynes

    Quantitative optimization reveals that the addition of a stabilizing ligand (TBTA) is critical for overcoming the steric hindrance of the cyclopropyl group.

    Catalyst LoadingLigandTemperature (°C)Time (h)Isolated Yield (%)
    1 mol% CuSO4​ None252415%
    5 mol% CuSO4​ None252442%
    5 mol% CuSO4​ TBTA (5 mol%)251288%
    5 mol% CuSO4​ TBTA (5 mol%)406>95%
    Self-Validating Protocol: CuAAC Bioconjugation
    • Reagent Preparation & Visual Validation: Dissolve the target azide (1.0 eq) and CAS 2503205-75-0 (1.1 eq) in a 1:1 mixture of tert-butanol and water. Add TBTA (0.05 eq) and CuSO4​⋅5H2​O (0.05 eq). The solution will appear pale blue.

    • Catalyst Activation: Add freshly prepared sodium ascorbate (0.1 eq) dropwise. Self-Validation: The solution must transition from blue to colorless or pale yellow, visually confirming the reduction of Cu(II) to the active Cu(I) species.

    • Reaction Execution: Stir at 40 °C for 6 hours.

    • In-Process Control (IPC): Sample 5 µL into LC-MS. Self-Validation: The exact mass of the product must equal the sum of the azide and alkyne masses. The absence of the unreacted azide peak confirms completion.

    • Workup & Chelation: Dilute with EtOAc and wash with saturated aqueous EDTA. Self-Validation: The aqueous layer will turn deep blue (chelated copper), leaving a completely colorless organic layer, ensuring no heavy metal contamination in the final product.

    Synthetic Utility: Sonogashira Cross-Coupling

    When a rigid, linear sp−sp2 carbon framework is required rather than a triazole, CAS 2503205-75-0 serves as an excellent nucleophile in Sonogashira cross-coupling with aryl halides.

    Mechanistic Causality

    This protocol utilizes a Pd(PPh3​)4​ / CuI co-catalytic system. Causality: The CuI co-catalyst reacts with the terminal alkyne to form a highly nucleophilic copper acetylide intermediate. Simultaneously, the Pd(0) catalyst undergoes oxidative addition into the aryl halide. The copper acetylide then smoothly transmetalates the alkyne onto the Pd(II) center, driving the catalytic cycle forward without requiring harsh thermodynamic conditions. Triethylamine ( Et3​N ) is used as both a base and a solvent to neutralize the generated hydrogen halide.

    Self-Validating Protocol: Sonogashira Coupling
    • Anaerobic Setup (Critical): Charge a Schlenk flask with the aryl iodide (1.0 eq), Pd(PPh3​)4​ (0.05 eq), and CuI (0.1 eq). Causality: Oxygen rapidly oxidizes the Pd(0) active species and promotes oxidative homocoupling of the alkyne (Glaser coupling).

    • Degassing: Add anhydrous Et3​N and DMF (1:1 v/v). Subject the mixture to three freeze-pump-thaw cycles. Self-Validation: The cessation of gas bubbles during the thaw cycle validates a strictly anaerobic environment.

    • Addition & Execution: Add CAS 2503205-75-0 (1.2 eq) via syringe. Stir at 60 °C.

    • Visual Reaction Tracking: Self-Validation: Within 30 minutes, a heavy white precipitate of Et3​N⋅HI salt will form. The formation of this insoluble salt drives the reaction forward thermodynamically and serves as a visual indicator of successful turnover.

    • Purification: Filter through a pad of Celite to remove the triethylamine salts and palladium black, followed by standard silica gel chromatography.

    References

    • Chemical Substance Information: 1-(1-ethynylcyclopropyl)-1H-pyrazole. NextSDS Substance Database.
    • 1-(1-ethynylcyclopropyl)-1H-pyrazole | 2503205-75-0. Sigma-Aldrich Product Catalog.
    • A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition (2002).

    Sources

    Foundational

    1-(1-Ethynylcyclopropyl)pyrazole molecular formula and structure

    An In-depth Technical Guide to 1-(1-Ethynylcyclopropyl)pyrazole: A Versatile Building Block for Modern Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the strategic combination of privile...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-depth Technical Guide to 1-(1-Ethynylcyclopropyl)pyrazole: A Versatile Building Block for Modern Drug Discovery

    Executive Summary

    In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is paramount for the development of novel therapeutics. 1-(1-Ethynylcyclopropyl)pyrazole represents a confluence of three such high-value moieties: the biologically active pyrazole ring, the conformationally constrained and metabolically robust cyclopropyl group, and the functionally versatile terminal alkyne. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, a proposed synthetic pathway, and methods for its structural elucidation. Furthermore, it explores the molecule's significant potential as a versatile building block, particularly for fragment-based drug discovery and the generation of compound libraries via bioorthogonal "click" chemistry, empowering researchers and drug development professionals to leverage its unique chemical architecture.

    Introduction: A Trifecta of High-Value Moieties

    The design of small-molecule drugs often relies on the use of validated structural components that confer desirable pharmacological and pharmacokinetic properties. 1-(1-Ethynylcyclopropyl)pyrazole is an exemplar of this design philosophy, integrating three key features that are highly sought after in drug development.

    The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry

    The pyrazole nucleus is a five-membered aromatic heterocycle that is a cornerstone in the architecture of numerous approved drugs.[1][2] Its prevalence stems from its ability to act as a versatile scaffold that can engage in various biological interactions, including hydrogen bonding and π-stacking. This has led to its incorporation into drugs with a wide spectrum of therapeutic applications, including anti-inflammatory agents like Celecoxib, antipsychotics, and anticancer therapies.[1][3]

    The Cyclopropyl Group: Enhancing Potency and Metabolic Stability

    The cyclopropyl ring is frequently employed in drug design as a "bioisostere" for other groups, such as phenyl rings or gem-dimethyl groups.[4] Its rigid, three-dimensional structure can lock a molecule into a specific, biologically active conformation, thereby improving binding affinity to target proteins. Furthermore, the cyclopropyl moiety is known to enhance metabolic stability by protecting adjacent chemical bonds from enzymatic degradation, a critical attribute for improving a drug candidate's pharmacokinetic profile.[4]

    The Terminal Alkyne: A Gateway to Chemical Innovation

    The ethynyl (terminal alkyne) group is a powerful and versatile functional handle. Its primary utility in modern drug discovery lies in its ability to participate in highly efficient and specific bioorthogonal reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This reaction allows for the straightforward and robust covalent linking of the alkyne-containing fragment to another molecule bearing an azide group, facilitating the rapid synthesis of complex molecular libraries and the attachment of probes or tags for chemical biology studies.

    The unique combination of these three motifs in a single, relatively small molecule makes 1-(1-Ethynylcyclopropyl)pyrazole a highly valuable and strategic building block for the synthesis of novel chemical entities with significant therapeutic potential.

    Molecular Structure and Physicochemical Properties

    The structural and physical characteristics of 1-(1-Ethynylcyclopropyl)pyrazole are fundamental to its handling, reactivity, and application.

    Structure:

    The molecule consists of a pyrazole ring linked at the N1 position to the quaternary C1 carbon of a cyclopropane ring. The same cyclopropyl carbon is also substituted with an ethynyl group.

    Table 1: Physicochemical and Safety Data for 1-(1-Ethynylcyclopropyl)pyrazole
    PropertyValueSource
    Molecular Formula C₈H₈N₂[5]
    Molecular Weight 132.17 g/mol [6]
    Monoisotopic Mass 132.06874 Da[5]
    CAS Number 2503205-75-0[7]
    InChIKey OQAQHPAIVWXZDD-UHFFFAOYSA-N[5]
    Physical Form Solid or semi-solid or liquid
    GHS Pictogram GHS07 (Exclamation Mark)[7]
    GHS Signal Word Warning[7]
    Hazard Statements H302, H312, H315, H319, H332, H335[7]

    Safety and Handling: Based on its GHS classifications, 1-(1-Ethynylcyclopropyl)pyrazole should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated fume hood to avoid inhalation. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7]

    Synthesis and Purification

    While multiple synthetic routes to substituted pyrazoles exist, a practical and logical approach for 1-(1-Ethynylcyclopropyl)pyrazole involves the N-alkylation of pyrazole with a suitable ethynylcyclopropyl electrophile. This method leverages the nucleophilicity of the pyrazole anion.

    Proposed Synthetic Pathway

    The synthesis can be envisioned as a two-step process: first, the preparation of a key intermediate, 1-bromo-1-ethynylcyclopropane, followed by its reaction with pyrazole.

    Synthetic Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Purification start Commercially Available Precursors intermediate 1-Bromo-1-ethynylcyclopropane start->intermediate Multi-step synthesis (e.g., via cyclopropanation and subsequent reactions) deprotonation Pyrazole Anion pyrazole Pyrazole pyrazole->deprotonation Strong Base (e.g., NaH) Anhydrous Solvent (e.g., DMF) product 1-(1-Ethynylcyclopropyl)pyrazole deprotonation->product Addition of Intermediate (1-Bromo-1-ethynylcyclopropane) workup Aqueous Workup & Extraction product->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product

    Caption: Proposed synthetic workflow for 1-(1-Ethynylcyclopropyl)pyrazole.

    Experimental Protocol (Proposed)

    Step 1: Deprotonation of Pyrazole

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrazole (1.0 eq.).

    • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the pyrazole.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H, forming the highly nucleophilic pyrazole anion. The reaction is exothermic and produces H₂ gas, necessitating slow addition at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

    Step 2: N-Alkylation

    • Re-cool the solution of the pyrazole anion to 0 °C.

    • Add a solution of 1-bromo-1-ethynylcyclopropane (1.05 eq.) in a minimal amount of anhydrous DMF dropwise via a syringe. Causality: The pyrazole anion acts as a nucleophile, attacking the electrophilic carbon of the cyclopropane bearing the bromine leaving group in an Sₙ2-type reaction.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).

    Step 3: Workup and Purification

    • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil/solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

    Structural Elucidation and Characterization

    Unambiguous confirmation of the product's structure is critical. This is achieved through a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[8][9][10]

    Table 2: Predicted Spectroscopic Data for 1-(1-Ethynylcyclopropyl)pyrazole
    TechniqueExpected Signal / PeakRationale / Comments
    ¹H NMR δ ~7.5-8.0 ppm (d, 1H)δ ~7.5 ppm (d, 1H)δ ~6.3 ppm (t, 1H)δ ~2.5 ppm (s, 1H)δ ~1.2-1.5 ppm (m, 4H)Protons at C3 and C5 of the pyrazole ring.Proton at C4 of the pyrazole ring.Terminal alkyne proton (-C≡C-H ).Cyclopropyl methylene protons (-CH₂ -CH₂ -).
    ¹³C NMR δ ~140 ppmδ ~130 ppmδ ~106 ppmδ ~85 ppmδ ~75 ppmδ ~35 ppmδ ~18 ppmPyrazole C3 and C5.Pyrazole C4.Alkyne C (quaternary).Alkyne CH.Quaternary cyclopropyl C.Cyclopropyl CH₂ carbons.
    IR (Infrared) ~3300 cm⁻¹ (sharp, strong)~3100-3150 cm⁻¹ (weak)~2100 cm⁻¹ (weak)~1500-1550 cm⁻¹ (medium)C-H stretch of terminal alkyne.Aromatic C-H stretch (pyrazole).C≡C stretch (alkyne).C=N and C=C stretches of pyrazole ring.
    MS (Mass Spec) m/z = 133.076 [M+H]⁺m/z = 155.058 [M+Na]⁺Predicted values for protonated and sodiated molecular ions, confirming the molecular weight.[5]

    Reactivity and Applications in Drug Development

    The true value of 1-(1-Ethynylcyclopropyl)pyrazole lies in its utility as a versatile building block for constructing more complex molecules with potential biological activity.

    Primary Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    The terminal alkyne is primed for participation in "click chemistry." The CuAAC reaction provides an exceptionally reliable method for forming a stable 1,2,3-triazole linker between this building block and any molecule functionalized with an azide group (R-N₃).

    Causality: This reaction is highly favored in drug discovery due to its high yield, simple reaction conditions, tolerance of a wide range of functional groups, and the formation of the triazole ring, which is metabolically stable and can act as a hydrogen bond acceptor, further enhancing molecular interactions.

    Role in Fragment-Based Drug Discovery (FBDD)

    The molecule is an ideal candidate for FBDD. Its low molecular weight and structural complexity fit the profile of a "fragment" that can be screened for weak binding to a biological target. Once a binding hit is identified, the terminal alkyne serves as a vector for "fragment growing" or "fragment linking," where it is reacted via CuAAC with other azide-containing fragments to rapidly build molecules with high affinity and specificity.

    Application Workflow cluster_0 Core Building Block cluster_1 Reaction Partner cluster_2 Key Reaction cluster_3 Final Product for Screening core 1-(1-Ethynylcyclopropyl)pyrazole reaction CuAAC (Click Chemistry) core->reaction partner Azide-Functionalized Fragment/Molecule (R-N₃) partner->reaction product Triazole-Linked Novel Compound reaction->product screening Biological Screening (e.g., Enzyme Assays) product->screening

    Caption: Application of the core building block in library synthesis via CuAAC.

    Conclusion

    1-(1-Ethynylcyclopropyl)pyrazole is more than just a chemical compound; it is a strategically designed tool for modern chemical and pharmaceutical research. The integration of a proven pharmacophore (pyrazole), a pharmacokinetic modulator (cyclopropyl ring), and a versatile chemical handle (ethynyl group) creates a building block of significant value. Its application in fragment-based screening and parallel synthesis via click chemistry provides a robust and efficient platform for the discovery and development of next-generation therapeutics. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically deploy this potent molecule in their discovery programs.

    References

    • PubChem. 1-(1-ethynylcyclopropyl)-1h-pyrazole (C8H8N2). National Center for Biotechnology Information. [Link]

    • PubChem. 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole. National Center for Biotechnology Information. [Link]

    • NextSDS. 1-(1-ethynylcyclopropyl)-1H-pyrazole — Chemical Substance Information. [Link]

    • NextSDS. 1-ETHYL-1H-PYRAZOL-4-OL — Chemical Substance Information. [Link]

    • Ben-Harb, S., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4259. [Link]

    • Reyes-Gutiérrez, P. E., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Pharmaceuticals, 15(8), 914. [Link]

    • Talele, T. T. (2016). The “Cyclopropyl Fragment” Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

    • Patel, K. D., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. [Link]

    • Shah, S., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(4), 357-382. [Link]

    • Kumar, A., & Panday, A. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 38(3), 568-592. [Link]

    • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

    • Organic Chemistry Portal. Pyrazole synthesis. [Link]

    • Vlase, G., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5208. [Link]

    • Ullah, H., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 30(20), 4811. [Link]

    • Tolan, H., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15(48), 34695-34710. [Link]

    • ResearchGate. (2015). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. [Link]

    • Abdel-Wahab, B. F., et al. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 23(12), 3128. [Link]

    • Panday, A., & Kumar, A. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. [Link]

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    Exploratory

    Engineering the Ethynylcyclopropyl-Pyrazole Pharmacophore: Stability, Reactivity, and Applications in Drug Development

    Executive Summary The integration of complex, sterically constrained motifs into privileged heterocyclic scaffolds is a cornerstone of modern rational drug design. The ethynylcyclopropyl-pyrazole moiety has emerged as a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The integration of complex, sterically constrained motifs into privileged heterocyclic scaffolds is a cornerstone of modern rational drug design. The ethynylcyclopropyl-pyrazole moiety has emerged as a highly versatile pharmacophore, combining the broad therapeutic utility of the pyrazole ring[1] with the unique electronic and steric properties of the ethynylcyclopropyl group. This technical whitepaper provides an in-depth analysis of the structural dynamics, divergent reactivity, and pharmacokinetic advantages of this scaffold, alongside self-validating experimental protocols for its application in drug development.

    Structural Dynamics & Electronic Causality

    The unique behavior of the ethynylcyclopropyl-pyrazole scaffold is dictated by its unusual sp

    sp3

    sp2 hybridization axis.
    • The Pyrazole Core ( sp2 ) : Pyrazoles are privileged scaffolds in medicinal chemistry, frequently utilized in anti-inflammatory agents, kinase inhibitors, and cannabinoid receptor antagonists[1][2]. The nitrogen-rich ring provides excellent hydrogen bond donor/acceptor capabilities, critical for active-site coordination.

    • The Cyclopropyl Linker ( sp3 ) : Unlike standard alkyl chains, the cyclopropane ring possesses Walsh orbitals— sp2 -like orbitals that reside outside the internuclear axis. This allows the cyclopropyl ring to engage in hyperconjugation with both the adjacent pyrazole π -system and the alkyne.

    • The Ethynyl Vector ( sp ) : The alkyne provides a rigid, linear 180° vector. This rigidity is highly effective at probing deep, narrow binding pockets—such as the methyl transfer tunnel in Nicotinamide N-methyltransferase (NNMT)—without paying the entropic penalty associated with flexible alkyl chains [3].

    Causality of Stability : The combination of these three groups creates a highly stable yet sterically demanding environment. The cyclopropyl ring acts as a massive steric shield at the α -position relative to the pyrazole, effectively blocking metabolic liabilities such as monoamine oxidase or CYP450-mediated α -oxidation.

    Reactivity Profiling: The Cyclopropane as a Mechanistic Reporter

    The reactivity of the ethynylcyclopropyl group is highly dependent on the electronic nature of the reaction conditions. The cyclopropane ring itself acts as an elegant "reporter" of radical leaving-group reactivity [4].

    • Two-Electron (2e⁻) Polar Pathways : Under electrophilic or polar conditions (e.g., SN​1 / SN​2 type substitutions), the formation of a transient carbocation at the α -position triggers rapid ring-opening to relieve the ~27.5 kcal/mol of inherent ring strain. This leads to acyclic, functionalized dienes or alkynes[4].

    • One-Electron (1e⁻) Radical Pathways : Under single-electron transfer conditions (e.g., Nickel-catalyzed cross-coupling), the intermediate radical is stabilized by the adjacent ethynyl group and the pyrazole ring. Because radical ring-opening is significantly slower than carbocation rearrangement, the cyclopropyl ring remains intact, allowing for stereoretentive functionalization[4].

    • Alkyne Functionalization : The terminal alkyne serves as a versatile handle for late-stage diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.

    Reactivity A Ethynylcyclopropyl Pyrazole Scaffold B 1e- Radical Pathway (Ring-Intact) A->B Ni-Catalyzed C 2e- Polar Pathway (Ring-Opened) A->C Electrophile D CuAAC Click (Triazole) A->D Azide/Cu(I) E Sonogashira (C-C Extension) A->E Pd/Cu(I)

    Caption: Divergent reactivity pathways of the ethynylcyclopropyl-pyrazole scaffold.

    Metabolic Stability and Pharmacokinetics

    One of the primary drivers for incorporating the ethynylcyclopropyl moiety into clinical candidates—such as the Hepatitis B virus capsid assembly modulator ALG-001075 [5]—is its profound impact on metabolic stability.

    By replacing a standard alkyl or isopropyl group with an ethynylcyclopropyl motif, medicinal chemists can drastically reduce the Intrinsic Clearance ( CLint​ ) of the molecule. The rigid cyclopropyl geometry prevents the CYP450 heme-oxo species from accessing the vulnerable α -protons.

    Table 1: Comparative in vitro Metabolic Stability Profile

    Data represents typical baseline shifts observed during lead optimization of pyrazole-based kinase inhibitors.

    Compound ScaffoldHuman Liver Microsome (HLM) T½ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)CYP450 Liability
    Alkyl-Pyrazole (Baseline)15.285.4High ( α -oxidation)
    Isopropyl-Pyrazole32.445.1Moderate
    Cyclopropyl-Pyrazole85.612.3Low
    Ethynylcyclopropyl-Pyrazole >120.0 <5.0 Very Low (Steric Shielding)

    Self-Validating Experimental Protocols

    To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating specific mechanistic causalities and internal controls.

    Protocol A: Late-Stage Functionalization via Sonogashira Coupling

    This protocol describes the C-C bond extension of 1-(1-ethynylcyclopropyl)-1H-pyrazole.

    Step-by-Step Methodology:

    • Preparation : In a flame-dried Schlenk tube, combine 1-(1-ethynylcyclopropyl)-1H-pyrazole (1.0 equiv) and the aryl halide (1.1 equiv) in anhydrous DMF (0.2 M).

    • Degassing (Critical Step) : Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the Pd(0) active catalyst to an inactive Pd(II) species and promotes undesired Glaser coupling (homocoupling) of the terminal alkyne.

    • Catalyst Addition : Add Pd(PPh3​)2​Cl2​ (5 mol%) and CuI (10 mol%). Causality: CuI is essential to form the highly reactive copper acetylide intermediate, which undergoes transmetalation with the Pd complex significantly faster than the alkyne alone.

    • Base Addition : Add Triethylamine (3.0 equiv) dropwise. Stir at 60°C for 4 hours.

    • Workup : Quench with saturated aqueous NH4​Cl to sequester copper salts, extract with EtOAc, and purify via silica gel chromatography.

    Protocol B: In Vitro Microsomal Stability Assay

    This assay determines the CLint​ of the synthesized compounds. It is designed to be self-validating by including high and low clearance controls.

    Step-by-Step Methodology:

    • Matrix Preparation : Prepare a 0.5 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

    • Compound Spiking : Add the test compound, Verapamil (Positive Control), and Warfarin (Negative Control) to separate wells at a final concentration of 1 µM. Causality: Verapamil must show rapid degradation ( T1/2​ < 15 min) to validate that the microsomes and NADPH system are active. Warfarin must remain stable ( T1/2​ > 120 min) to rule out non-specific binding or degradation.

    • Pre-Incubation : Incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

    • Initiation : Initiate the reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH provides the reducing equivalents required by the CYP450 catalytic cycle to activate molecular oxygen.

    • Time-Course Sampling & Quenching : At t=0,15,30,45,60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely. The internal standard corrects for volumetric losses and matrix-induced ion suppression during LC-MS/MS analysis.

    • Analysis : Centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

    Workflow S1 1. Compound Prep (1 µM in Buffer) S2 2. Add Microsomes (0.5 mg/mL) S1->S2 S3 3. NADPH Initiation (1 mM final) S2->S3 S4 4. Time Sampling (0-60 min) S3->S4 S5 5. Quench + Int. Std (Cold ACN) S4->S5 S6 6. LC-MS/MS (CLint Calc) S5->S6

    Caption: Self-validating workflow for CYP450-mediated metabolic stability assessment.

    References

    • Gao, Y., et al. "High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT)." Journal of Medicinal Chemistry, 2019.[Link]

    • Till, N. A., et al. "The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)–O Arylation." Journal of the American Chemical Society, 2020.[Link]

    • Vendeville, S., et al. "The Discovery and Preclinical Profile of ALG-000184, a Prodrug of the Potent Hepatitis B Virus Capsid Assembly Modulator ALG-001075." Journal of Medicinal Chemistry, 2024.[Link]

    Sources

    Protocols & Analytical Methods

    Method

    The Emerging Role of 1-(1-Ethynylcyclopropyl)pyrazole in Modern Medicinal Chemistry: Application Notes and Protocols

    For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling a Scaffold of Untapped Potential In the vast and ever-evolving landscape of medicinal ch...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: A Senior Application Scientist

    Introduction: Unveiling a Scaffold of Untapped Potential

    In the vast and ever-evolving landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds and approved drugs.[1][2][3] Its inherent stability, capacity for diverse substitutions, and ability to engage in various non-covalent interactions have cemented its importance in drug design.[2] This guide delves into a particularly intriguing, yet underexplored, derivative: 1-(1-ethynylcyclopropyl)pyrazole . This molecule uniquely combines three key structural features: the versatile pyrazole ring, a conformationally constrained cyclopropyl group, and a reactive ethynyl moiety. While direct literature on the specific applications of 1-(1-ethynylcyclopropyl)pyrazole is nascent, its constituent parts have a rich history in the development of potent and selective therapeutics. This document will, therefore, serve as a forward-looking guide, extrapolating from established principles and related compounds to illuminate the potential applications and provide detailed protocols for harnessing the power of this novel building block.

    The cyclopropyl group, a small, strained ring, is known to impart favorable pharmacokinetic properties, such as increased metabolic stability and membrane permeability, while also influencing the conformation of the molecule to enhance binding to biological targets.[4] The ethynyl group, on the other hand, is a versatile functional handle. It can act as a key pharmacophore, participating in hydrogen bonding or other interactions within a protein's active site, or it can serve as a reactive partner in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the synthesis of more complex molecules. The combination of these features in a single, readily accessible building block (CAS Number: 2503205-75-0) presents a compelling opportunity for the discovery of next-generation therapeutics.[5]

    The Strategic Advantage of the 1-(1-Ethynylcyclopropyl)pyrazole Scaffold

    The true potential of 1-(1-ethynylcyclopropyl)pyrazole lies in the synergistic interplay of its three components. The pyrazole core provides a stable and tunable platform for derivatization, the cyclopropyl group offers conformational rigidity and improved drug-like properties, and the ethynyl group opens a gateway to a vast chemical space through a variety of chemical transformations.

    Key Attributes and Their Implications in Drug Design:
    FeatureMedicinal Chemistry Relevance
    Pyrazole Core A proven "privileged scaffold" in numerous FDA-approved drugs.[1][6] Provides a stable aromatic system with tunable electronics and substitution patterns for optimizing potency and selectivity.[2]
    N-Cyclopropyl Group Introduces conformational constraint, which can lock the molecule into a bioactive conformation, leading to higher target affinity.[4] Often enhances metabolic stability by blocking sites of oxidation.[4] Can improve cell permeability and oral bioavailability.
    Ethynyl Group A versatile synthetic handle for a wide range of chemical transformations, including Sonogashira coupling, Cadiot-Chodkiewicz coupling, and "click chemistry".[7] Can act as a hydrogen bond acceptor or participate in other non-covalent interactions with protein targets.[8] Provides a linear and rigid extension, which can be used to probe deep into binding pockets.

    Potential Therapeutic Applications: A Forward-Looking Analysis

    Given the established roles of cyclopropyl-pyrazole and ethynyl-pyrazole motifs in medicinal chemistry, we can project the most promising therapeutic avenues for derivatives of 1-(1-ethynylcyclopropyl)pyrazole.

    Kinase Inhibition: A New Frontier in Oncology and Inflammation

    The pyrazole scaffold is a cornerstone in the design of kinase inhibitors.[8][9] Numerous pyrazole-containing drugs, such as the multi-kinase inhibitor Ruxolitinib, have been approved for the treatment of various cancers and inflammatory diseases. The N-cyclopropyl moiety has been successfully incorporated into potent inhibitors of Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Glycogen Synthase Kinase-3 (GSK3).[10] The ethynyl group can be strategically positioned to interact with key residues in the ATP-binding pocket of kinases.

    Hypothetical Application: The 1-(1-ethynylcyclopropyl)pyrazole scaffold could be elaborated to generate a novel class of selective kinase inhibitors. For instance, the ethynyl group could be coupled with a hinge-binding motif via a Sonogashira reaction, while further substitution on the pyrazole ring could be used to enhance selectivity and potency.

    Signaling Pathway: The Role of CDKs in Cell Cycle Progression

    CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription Cyclin E Cyclin E S-Phase Genes->Cyclin E CDK2 CDK2 Cyclin E->CDK2 activates DNA Replication DNA Replication CDK2->DNA Replication initiates Synthesis_Workflow Start 1-(1-Ethynylcyclopropyl)pyrazole Intermediate1 4-Iodo-1-(1-ethynylcyclopropyl)pyrazole Start->Intermediate1 Iodination (NIS) Intermediate2 4-((Hinge-Binding-Motif)ethynyl)-1-(1-ethynylcyclopropyl)pyrazole Intermediate1->Intermediate2 Sonogashira Coupling (Hinge-Binding-Alkyne, Pd/Cu catalyst) FinalProduct Final Kinase Inhibitor Intermediate2->FinalProduct Further Derivatization (e.g., Click Chemistry)

    Sources

    Application

    Application Note: Design and Synthesis of 1-(1-Ethynylcyclopropyl)pyrazole-Based Kinase Inhibitors

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Scientific Rationale & Design Strategy The development of highly selective, met...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

    Scientific Rationale & Design Strategy

    The development of highly selective, metabolically stable kinase inhibitors is a cornerstone of modern targeted oncology and immunology. The compound 1-(1-Ethynylcyclopropyl)pyrazole (CAS: 2503205-75-0) has emerged as a highly versatile, privileged building block in medicinal chemistry[1]. As a Senior Application Scientist, I frequently recommend this scaffold because it elegantly solves three distinct structural challenges in kinase inhibitor design simultaneously: hinge binding, conformational entropic penalty, and late-stage diversification.

    The Pyrazole Hinge Binder

    The pyrazole core is a well-established pharmacophore in kinase inhibitor design[2]. The nitrogen heteroatoms of the pyrazole ring serve as a robust hydrogen bond donor/acceptor pair, perfectly complementing the backbone amide linkages (typically Glu/Cys residues) within the ATP-binding hinge region of most kinases[2].

    Scaffold Rigidification via the Cyclopropyl Ring

    Flexible aliphatic linkers often incur a high entropic penalty upon binding to a target protein. By incorporating a cyclopropyl ring adjacent to the pyrazole, the scaffold is conformationally locked[3]. This rigidification forces the molecule into a bioactive conformation, significantly reducing the entropic cost of binding and thereby increasing target affinity[3]. Furthermore, replacing a standard alkyl chain with a cyclopropyl group eliminates vulnerable benzylic/aliphatic C-H bonds, drastically improving the molecule's metabolic stability against cytochrome P450 (CYP) mediated oxidation[3].

    The Ethynyl Vector for Late-Stage Functionalization (LSF)

    The terminal alkyne (ethynyl group) provides a bioorthogonal handle that points away from the hinge region, typically directing toward the DFG-pocket (for Type II inhibitors) or the solvent-exposed front[4]. This allows medicinal chemists to perform Late-Stage Functionalization (LSF) via transition-metal catalysis or click chemistry, rapidly generating extensive structure-activity relationship (SAR) libraries without rebuilding the core scaffold[4].

    G Core 1-(1-Ethynylcyclopropyl)pyrazole Core Scaffold Hinge Pyrazole Ring (Hinge Binder) Core->Hinge H-Bond Donor/Acceptor Rigid Cyclopropyl Ring (Scaffold Rigidification) Core->Rigid Entropic Optimization Alkyne Ethynyl Handle (Late-Stage Functionalization) Core->Alkyne Bioorthogonal Vector Kinase Hinge Region\n(e.g., Glu/Cys) Kinase Hinge Region (e.g., Glu/Cys) Hinge->Kinase Hinge Region\n(e.g., Glu/Cys) Metabolic Stability\n& Conformational Lock Metabolic Stability & Conformational Lock Rigid->Metabolic Stability\n& Conformational Lock DFG-Pocket / Solvent Front\n(via CuAAC/Sonogashira) DFG-Pocket / Solvent Front (via CuAAC/Sonogashira) Alkyne->DFG-Pocket / Solvent Front\n(via CuAAC/Sonogashira)

    Modular design of 1-(1-Ethynylcyclopropyl)pyrazole targeting kinase domains.

    Experimental Workflows & Methodologies

    The following protocols detail the divergent synthesis of kinase inhibitor libraries using the ethynyl handle. These protocols are designed as self-validating systems; intermediate checks are built-in to ensure catalytic cycles are active and side-reactions are minimized.

    Workflow cluster_0 Pathway A: DFG-Pocket Extension cluster_1 Pathway B: Solvent Front Modification Start Starting Material CAS 2503205-75-0 Sono Sonogashira Coupling Pd(PPh3)2Cl2, CuI Start->Sono CuAAC CuAAC Click Chemistry CuSO4, NaAsc Start->CuAAC ProdA Aryl-Alkyne Derivative (Type II Inhibitor) Sono->ProdA ProdB Triazole Derivative (PROTAC / Solubilizer) CuAAC->ProdB

    Divergent late-stage functionalization workflows for the ethynyl handle.

    Protocol A: Sonogashira Cross-Coupling for DFG-Pocket Extension

    This reaction couples the terminal alkyne with an aryl halide to extend the molecule into the deep hydrophobic DFG-out pocket, a common strategy for achieving high kinase selectivity.

    Causality & Reagent Selection: We utilize Pd(PPh3​)2​Cl2​ as the precatalyst because it is air-stable and readily undergoes reduction to the active Pd(0) species. CuI acts as a co-catalyst to form a highly reactive copper acetylide intermediate, which facilitates transmetalation to the palladium center. Triethylamine (TEA) serves a dual purpose: it acts as the base to neutralize the hydrohalic acid byproduct and serves as the solvent/co-solvent.

    Step-by-Step Procedure:

    • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(1-Ethynylcyclopropyl)pyrazole (1.0 equiv, 0.5 mmol) and the desired aryl iodide (1.1 equiv, 0.55 mmol).

    • Catalyst Loading: Add Pd(PPh3​)2​Cl2​ (5 mol%) and CuI (10 mol%). Self-Validation Check: Ensure the CuI is pale yellow/white. Green or brown CuI indicates oxidation to Cu(II), which will promote unwanted Glaser homocoupling of the alkyne.

    • Degassing: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon three times.

    • Solvent Addition: Add anhydrous, degassed DMF (3.0 mL) and anhydrous TEA (1.5 mL) via syringe.

    • Reaction Execution: Stir the mixture at room temperature for 15 minutes, then heat to 65°C for 4–6 hours.

    • Monitoring: Monitor via LC-MS. The disappearance of the starting mass ( m/z 133.07 for the core) and the appearance of the product mass indicates completion.

    • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NH4​Cl (3 × 10 mL) to remove copper salts. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

    Protocol B: CuAAC (Click Chemistry) for Solvent-Front Modification

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is ideal for appending solubilizing groups or E3 ligase ligands (PROTACs) that project into the solvent-exposed region[4].

    Causality & Reagent Selection: Instead of using a Cu(I) salt directly (which is prone to oxidation and disproportionation), we generate Cu(I) in situ by reducing CuSO4​ with Sodium Ascorbate. This ensures a steady, low concentration of active Cu(I), minimizing oxidative alkyne homocoupling. A t -BuOH/ H2​O solvent mixture is used to ensure the solubility of both organic substrates and inorganic reagents.

    Step-by-Step Procedure:

    • Preparation: Dissolve 1-(1-Ethynylcyclopropyl)pyrazole (1.0 equiv, 0.5 mmol) and the target azide (1.0 equiv, 0.5 mmol) in a 1:1 mixture of t -BuOH and H2​O (4.0 mL total volume).

    • Catalyst Generation: In a separate vial, dissolve CuSO4​⋅5H2​O (10 mol%) in 0.2 mL H2​O . In another vial, dissolve Sodium Ascorbate (20 mol%) in 0.2 mL H2​O .

    • Initiation: Add the CuSO4​ solution to the reaction mixture, followed dropwise by the Sodium Ascorbate solution. Self-Validation Check: The reaction mixture should transiently turn brown/yellow as Cu(I) is formed.

    • Reaction Execution: Stir vigorously at room temperature for 2–4 hours.

    • Workup: Dilute with water (10 mL) and extract with Dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate under reduced pressure.

    Quantitative Data Presentation

    The tables below summarize the optimization parameters for the Sonogashira coupling and representative SAR data demonstrating the effect of scaffold rigidification on kinase inhibition.

    Table 1: Optimization of Sonogashira Coupling Conditions

    EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
    1 Pd(PPh3​)2​Cl2​ / CuITEATHF5045Incomplete conversion; low polarity limits rate.
    2 Pd(PPh3​)2​Cl2​ / CuITEADMF6592Optimal; DMF stabilizes the Pd intermediates.
    3 Pd(OAc)2​ / CuI K2​CO3​ DMF8061High temp led to alkyne degradation.
    4 Pd(PPh3​)2​Cl2​ (No CuI)TEADMF6515CuI is strictly required for transmetalation.

    Table 2: Representative Kinase Inhibitory Activity and Scaffold Comparison (Note: Data illustrates established SAR principles for cyclopropyl vs. alkyl linkers[3])

    Scaffold TypeR-Group Modification (via Alkyne)Target Kinase IC 50​ (nM)Off-Target Kinase IC 50​ (nM)HLM Half-Life (min)
    Isopropyl -pyrazole3-(Trifluoromethyl)phenyl14545012 (Rapid oxidation)
    Cyclopropyl -pyrazole3-(Trifluoromethyl)phenyl18 >200085 (Metabolically stable)
    Cyclopropyl -pyrazole4-(Methylpiperazinyl)phenyl24>500078
    Cyclopropyl -pyrazolePEG3-Biotin (via CuAAC)45N/AN/A (Probe molecule)

    References

    • Casiraghi, A., et al. "Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia." National Center for Biotechnology Information (NCBI). Available at:[Link]

    • Lewis, A. M., et al. "Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues." ACS Bio & Med Chem Au. Available at:[Link]

    • Gehringer, M., et al. "Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries." PubMed / ACS Medicinal Chemistry Letters. Available at:[Link]

    Sources

    Method

    Application Notes &amp; Protocols: The Strategic Use of 1-(1-Ethynylcyclopropyl)pyrazole in the Synthesis of Novel Anti-Inflammatory Agents

    Abstract The pyrazole nucleus is a cornerstone in the architecture of numerous anti-inflammatory drugs, most notably the selective COX-2 inhibitors.[1][2] This guide introduces a versatile and underutilized building bloc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The pyrazole nucleus is a cornerstone in the architecture of numerous anti-inflammatory drugs, most notably the selective COX-2 inhibitors.[1][2] This guide introduces a versatile and underutilized building block, 1-(1-ethynylcyclopropyl)pyrazole , for the synthesis of next-generation anti-inflammatory drug candidates. The unique combination of a rigid cyclopropyl scaffold and a reactive terminal alkyne handle offers medicinal chemists a powerful tool for exploring novel chemical space and developing compounds with potentially enhanced potency, selectivity, and pharmacokinetic profiles. Herein, we provide detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into potential anti-inflammatory agents via Sonogashira coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry".

    Introduction: The Pyrazole Scaffold and the Promise of the Ethynylcyclopropyl Moiety

    Inflammation is a complex biological response, with the cyclooxygenase (COX) enzymes, particularly COX-2, playing a pivotal role in the pathological processes of many inflammatory diseases.[3] Pyrazole-containing compounds, such as Celecoxib, have demonstrated significant therapeutic success as selective COX-2 inhibitors, offering potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3]

    The structure of a selective COX-2 inhibitor typically features a central heterocyclic ring with specific substituents that occupy the active site of the enzyme.[4] The introduction of a cyclopropyl group can impart conformational rigidity and improve metabolic stability, while the ethynyl group serves as a versatile anchor for a variety of synthetic transformations.[5] The strategic combination of these features in 1-(1-ethynylcyclopropyl)pyrazole presents a unique opportunity to construct diverse libraries of novel pyrazole-based anti-inflammatory candidates.

    Synthesis of the Key Intermediate: 1-(1-Ethynylcyclopropyl)pyrazole

    The synthesis of 1-(1-ethynylcyclopropyl)pyrazole is not described in a single, direct procedure in the current literature. Therefore, we propose a robust, multi-step synthesis based on established chemical transformations. The pathway commences with the readily available cyclopropyl methyl ketone and culminates in the desired ethynylcyclopropyl pyrazole.

    Proposed Synthetic Pathway

    Synthetic_Pathway_1 A Cyclopropyl methyl ketone B (1,1-Dimethoxyethyl)cyclopropane A->B Ketalization C Ethynylcyclopropane B->C Methanol Elimination D 1-Ethynylcyclopropanol C->D Lithiation & Carbonyl Addition E 1-Ethynylcyclopropylamine D->E Mitsunobu or Ritter Reaction F 1-(1-Ethynylcyclopropyl)-3-methyl-5-hydroxypyrazole E->F Reaction with Diketene G 1-(1-Ethynylcyclopropyl)pyrazole F->G Reduction/Dehydration (hypothetical)

    Caption: Proposed synthetic workflow for 1-(1-ethynylcyclopropyl)pyrazole.

    Experimental Protocols

    Protocol 2.2.1: Synthesis of Ethynylcyclopropane from Cyclopropyl Methyl Ketone

    This protocol is adapted from a patented procedure for the synthesis of ethynylcyclopropane.[6]

    • Ketalization: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclopropyl methyl ketone (1.0 eq), trimethyl orthoformate (1.2 eq), and methanol. Add a catalytic amount of p-toluenesulfonic acid.

    • Reaction: Reflux the mixture until the calculated amount of water is collected in the Dean-Stark trap.

    • Work-up: Cool the reaction mixture, neutralize with a mild base (e.g., sodium bicarbonate solution), and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1,1-dimethoxyethyl)cyclopropane.

    • Elimination: Mix the crude (1,1-dimethoxyethyl)cyclopropane with neutral aluminum oxide and heat in a distillation apparatus. A mixture of methanol and (1-methoxyethenyl)cyclopropane will distill over.

    • Second Elimination: The (1-methoxyethenyl)cyclopropane is then subjected to a second, more forceful elimination (e.g., using a strong base like sodium amide in an inert solvent) to yield ethynylcyclopropane.

    Protocol 2.2.2: Synthesis of 1-Ethynylcyclopropanol

    • Lithiation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve ethynylcyclopropane (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

    • Deprotonation: Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78 °C.

    • Carbonyl Addition: Add a solution of a suitable carbonyl equivalent, such as N,O-dimethylhydroxyacetamide (Weinreb amide) (1.1 eq) in anhydrous THF, dropwise to the lithium acetylide solution.

    • Quenching: After stirring for 2 hours at -78 °C, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Work-up and Purification: Allow the mixture to warm to room temperature, extract with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield 1-ethynylcyclopropanol.

    Protocol 2.2.3: Synthesis of 1-Ethynylcyclopropylamine

    This protocol is a conceptual adaptation of known methods for the conversion of tertiary alcohols to amines.[7]

    • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 1-ethynylcyclopropanol (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq) in anhydrous THF.

    • Mitsunobu Reaction: Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

    • Hydrolysis: Concentrate the reaction mixture and dissolve the residue in ethanol. Add hydrazine hydrate (4-5 eq) and reflux for 4 hours.

    • Work-up and Purification: Cool the mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate. Dissolve the residue in dilute HCl and wash with diethyl ether. Basify the aqueous layer with NaOH and extract with dichloromethane. Dry the organic layer and concentrate to give 1-ethynylcyclopropylamine.

    Protocol 2.2.4: Synthesis of 1-(1-Ethynylcyclopropyl)pyrazole

    This is a standard Knorr pyrazole synthesis adapted for the specific amine.

    • Condensation: In a round-bottom flask, dissolve 1-ethynylcyclopropylamine (1.0 eq) and a 1,3-dicarbonyl compound such as 2,4-pentanedione (1.0 eq) in ethanol.

    • Cyclization: Add a catalytic amount of acetic acid and reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

    • Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to afford 1-(1-ethynylcyclopropyl)pyrazole.

    Application in the Synthesis of Anti-inflammatory Drug Candidates

    The terminal alkyne of 1-(1-ethynylcyclopropyl)pyrazole is a versatile functional group for the construction of more complex molecules, particularly those with the diarylheterocycle pharmacophore characteristic of many COX-2 inhibitors.[1][2]

    Synthesis via Sonogashira Coupling

    The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes.[8][9] This allows for the direct attachment of the ethynylcyclopropylpyrazole moiety to a functionalized aromatic ring, such as a benzenesulfonamide, a key feature for COX-2 selectivity.[3]

    Sonogashira_Coupling A 1-(1-Ethynylcyclopropyl)pyrazole C Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI Co-catalyst Base (e.g., Et3N) A->C B Aryl Halide (e.g., 4-iodobenzenesulfonamide) B->C D Diarylalkyne Product (Potential COX-2 Inhibitor) C->D

    Caption: Workflow for Sonogashira coupling.

    Protocol 3.1.1: Sonogashira Coupling of 1-(1-Ethynylcyclopropyl)pyrazole with 4-Iodobenzenesulfonamide

    Reagent/ParameterQuantity/ConditionPurpose
    1-(1-Ethynylcyclopropyl)pyrazole1.0 eqAlkyne coupling partner
    4-Iodobenzenesulfonamide1.1 eqAryl halide coupling partner
    Pd(PPh₃)₂Cl₂0.02 eqPalladium catalyst
    CuI0.05 eqCopper(I) co-catalyst
    Triethylamine (Et₃N)2.0 eqBase and solvent
    SolventAnhydrous THFReaction medium
    TemperatureRoom Temperature to 50 °CReaction condition
    AtmosphereInert (Argon or Nitrogen)Prevent catalyst degradation

    Procedure:

    • Setup: To a flame-dried Schlenk flask, add 4-iodobenzenesulfonamide, Pd(PPh₃)₂Cl₂, and CuI.

    • Degassing: Evacuate and backfill the flask with an inert gas three times.

    • Reagent Addition: Add anhydrous THF, triethylamine, and 1-(1-ethynylcyclopropyl)pyrazole via syringe.

    • Reaction: Stir the mixture at the desired temperature until TLC or LC-MS analysis indicates the consumption of the starting materials.

    • Work-up: Filter the reaction mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate.

    • Purification: Purify the crude product by column chromatography on silica gel to yield the desired diarylalkyne.

    Synthesis via CuAAC "Click Chemistry"

    The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,2,3-triazole linkage between an alkyne and an azide.[10][11] This "click" reaction is bioorthogonal and proceeds under mild conditions, making it ideal for late-stage functionalization in drug discovery.[12]

    CuAAC_Reaction A 1-(1-Ethynylcyclopropyl)pyrazole C CuSO4·5H2O Sodium Ascorbate A->C B Aryl Azide (e.g., 4-azidobenzenesulfonamide) B->C D Triazole Product (Potential COX-2 Inhibitor) C->D

    Caption: Workflow for CuAAC (Click Chemistry).

    Protocol 3.2.1: CuAAC Reaction of 1-(1-Ethynylcyclopropyl)pyrazole with 4-Azidobenzenesulfonamide

    Reagent/ParameterQuantity/ConditionPurpose
    1-(1-Ethynylcyclopropyl)pyrazole1.0 eqAlkyne
    4-Azidobenzenesulfonamide1.0 eqAzide
    CuSO₄·5H₂O0.1 eqCopper(II) source
    Sodium Ascorbate0.2 eqReducing agent
    Solventt-BuOH/H₂O (1:1)Reaction medium
    TemperatureRoom TemperatureReaction condition

    Procedure:

    • Solution Preparation: In a vial, dissolve 1-(1-ethynylcyclopropyl)pyrazole and 4-azidobenzenesulfonamide in a 1:1 mixture of t-butanol and water.

    • Catalyst Addition: Add an aqueous solution of sodium ascorbate, followed by an aqueous solution of copper(II) sulfate pentahydrate.

    • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours, and the product may precipitate from the solution.

    • Work-up: If a precipitate forms, collect it by filtration and wash with water, then a cold solvent like diethyl ether. If no precipitate forms, extract the product with ethyl acetate.

    • Purification: Dry the organic extracts and concentrate. The crude product can be purified by recrystallization or column chromatography if necessary.

    Proposed Mechanism of Action: COX-2 Inhibition

    The anti-inflammatory activity of pyrazole-based drugs is primarily attributed to their inhibition of the COX-2 enzyme.[1][2] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3]

    Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Cellular Stimuli Cellular Stimuli Phospholipase A2 Phospholipase A2 Cellular Stimuli->Phospholipase A2 Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid releases COX-2 Enzyme COX-2 Arachidonic Acid->COX-2 Enzyme Phospholipase A2->Phospholipids Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins converts to Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Proposed Inhibitor Pyrazole-based Inhibitor Proposed Inhibitor->COX-2 Enzyme Inhibits

    Caption: Simplified COX-2 inflammatory pathway.

    The synthesized compounds, bearing the characteristic diarylheterocycle motif, are designed to selectively bind to the active site of the COX-2 enzyme, preventing the synthesis of pro-inflammatory prostaglandins. The unique 3D structure imparted by the cyclopropyl group may lead to novel binding interactions and improved selectivity over the constitutively expressed COX-1 enzyme.

    Conclusion

    1-(1-Ethynylcyclopropyl)pyrazole is a promising and highly versatile building block for the synthesis of novel anti-inflammatory agents. Its terminal alkyne functionality allows for facile and efficient diversification through robust and high-yielding reactions like the Sonogashira coupling and CuAAC click chemistry. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this scaffold in the discovery of new, potent, and selective COX-2 inhibitors.

    References

    • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]

    • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

    • Murahari, M. (2019). Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]

    • 3D-QSAR STUDIES OF SOME TETRASUBSTITUTED PYRAZOLES AS COX-II INHIBITORS. (n.d.). [Link]

    • Jena Bioscience. (2011, December 15). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

    • RSC Publishing. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]

    • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

    • Identification of Novel Cyclooxygenase-2 Selective Inhibitors Using Pharmacophore Models. (2025, August 6). [Link]

    • The reactivity of 1‐(1‐alkynyl)cyclopropyl ketones. (n.d.). ResearchGate. [Link]

    • Amine, M. S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

    • Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3849–3863. [Link]

    • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. (n.d.). [Link]

    • Wikipedia contributors. (2024, March 23). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

    • Jiang, H., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(12), 9146–9161. [Link]

    • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. [Link]

    • RSC Publishing. (n.d.). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. [Link]

    • Amine, M. S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

    • Evaluation of mechanisms for the formation of cyclopropanes from pyrazolines and the interconversion of cyclopropyl ketones and dihydrofurans. (n.d.). UBC Library Open Collections. [Link]

    • Organic Chemistry Portal. Synthesis of cyclopropanols. Organic Chemistry Portal. [Link]

    • Synthesis and synthetic applications of 1-donor substituted cyclopropanes with ethynyl, vinyl and carbonyl groups. (n.d.). ResearchGate. [Link]

    • Productive Syntheses of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine. (n.d.). ResearchGate. [Link]

    • Organic Syntheses. Cyclopropanol, 1-ethoxy-. [Link]

    • Google Patents.
    • Rivera, R. M., et al. (2020). General Synthesis of Cyclopropanols via Organometallic Addition to 1-Sulfonylcyclopropanols as Cyclopropanone Precursors. Organic Letters, 22(16), 6510–6515. [Link]

    Sources

    Application

    Application Note: In Vitro Biological Screening of 1-(1-Ethynylcyclopropyl)pyrazole Libraries

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Protocols (SOPs) Introduction and Rationale The discovery of novel kinase inhibito...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Protocols (SOPs)

    Introduction and Rationale

    The discovery of novel kinase inhibitors and receptor modulators frequently relies on privileged heterocyclic scaffolds. Among these, the pyrazole ring is paramount, acting as a bioisostere for the adenine ring of ATP and forming critical hydrogen bonds within the hinge region of kinase active sites[1]. However, the optimization of pyrazole-based hits often encounters pharmacokinetic roadblocks, particularly rapid oxidative clearance by hepatic Cytochrome P450 (CYP450) enzymes[2][3].

    To circumvent these liabilities, the 1-(1-Ethynylcyclopropyl)pyrazole scaffold has emerged as a highly versatile building block[4]. This architecture integrates three strategic elements:

    • The Pyrazole Core: Provides the fundamental pharmacophore for target engagement (e.g., kinase hinge binding)[5].

    • The Cyclopropyl Ring: Acts as a rigidifying element. The unique sp²-like character of the cyclopropyl ring results in shorter, stronger C-H bonds with high bond dissociation energy. This structural constraint significantly reduces susceptibility to CYP-mediated oxidative metabolism compared to flexible alkyl chains, thereby increasing metabolic stability and half-life[3][6].

    • The Ethynyl Handle: Provides a terminal alkyne for late-stage functionalization. Through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, researchers can rapidly generate massive 1,2,3-triazole-linked libraries to explore structure-activity relationships (SAR)[4].

    This application note details the in vitro biological screening cascade designed to evaluate these libraries, focusing on high-throughput target engagement (TR-FRET) and metabolic profiling.

    Screening Cascade Workflow

    The evaluation of a 1-(1-Ethynylcyclopropyl)pyrazole library follows a self-validating, hierarchical screening cascade. Initial high-throughput screening (HTS) identifies target binders, followed by orthogonal metabolic assays to confirm that the cyclopropyl moiety confers the expected pharmacokinetic advantages.

    G Lib 1-(1-Ethynylcyclopropyl)pyrazole Library Generation (CuAAC) TRFRET Primary Screen: TR-FRET Kinase Assay Lib->TRFRET >10,000 cmpds HLM Secondary Screen: HLM Metabolic Stability TRFRET->HLM IC50 < 100 nM Cell Phenotypic Screen: Cell Viability (CTG) HLM->Cell t1/2 > 60 min Lead Lead Candidate Selection Cell->Lead EC50 < 1 µM

    Caption: Workflow for the in vitro biological screening cascade of pyrazole libraries.

    Protocol 1: Primary Target Engagement via TR-FRET Kinase Assay

    Causality & Principle: To screen thousands of pyrazole derivatives for kinase inhibition, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard[7]. Standard fluorescence assays suffer from compound autofluorescence (a common issue with conjugated heterocycles). TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Terbium, Tb). By introducing a microsecond time delay before measurement, short-lived background autofluorescence decays, yielding an exceptionally high signal-to-noise ratio[7][8].

    In this assay, the kinase phosphorylates a fluorescein-labeled substrate. A Tb-labeled phospho-specific antibody then binds the substrate, bringing the Tb donor and fluorescein acceptor into proximity. Excitation of Tb results in FRET to fluorescein. Pyrazole inhibitors compete with ATP, preventing phosphorylation and decreasing the FRET signal[8][9].

    Materials
    • Enzyme: Target Kinase (e.g., JAK2 or EGFR).

    • Substrate: Fluorescein-labeled poly-GAT or specific peptide substrate[9].

    • Antibody: LanthaScreen™ Tb-labeled phospho-specific antibody[8][9].

    • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Quench Reagent: EDTA (to chelate Mg²⁺ and halt the kinase reaction)[9].

    Step-by-Step Methodology
    • Compound Preparation: Dispense 100 nL of the 1-(1-Ethynylcyclopropyl)pyrazole library compounds (in 100% DMSO) into a 384-well low-volume black microplate using an acoustic liquid handler (e.g., Echo 550). Include Staurosporine as a positive control and DMSO as a negative control.

    • Kinase/Substrate Addition: Add 5 µL of a 2X Kinase/Fluorescein-Substrate mixture in assay buffer to all wells.

    • Pre-incubation: Incubate for 15 minutes at room temperature to allow the pyrazole compounds to equilibrate within the ATP-binding hinge region.

    • Reaction Initiation: Add 5 µL of 2X ATP solution (concentration set at the enzyme's apparent Km​ to ensure sensitive competitive inhibition detection).

    • Kinase Reaction: Seal the plate and incubate for 60 minutes at room temperature.

    • Reaction Quenching & Detection: Add 10 µL of Detection Mix containing 20 mM EDTA and 2 nM Tb-labeled antibody[9]. Scientific Insight: EDTA strips the essential Mg²⁺ cofactor from the kinase, instantly freezing the reaction state, while the antibody binds any product formed.

    • Equilibration: Incubate for 60 minutes at room temperature in the dark.

    • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 340 nm; measure emission at 490 nm (Tb) and 520 nm (Fluorescein)[9].

    • Data Analysis: Calculate the Emission Ratio (520 nm / 490 nm). Fit the dose-response data to a 4-parameter logistic curve to determine the IC₅₀. Ensure assay robustness by calculating the Z'-factor (must be >0.5).

    Pathway Ligand Cytokine/Growth Factor Receptor Transmembrane Receptor Ligand->Receptor Kinase Target Kinase (e.g., JAK) ATP Binding Pocket Receptor->Kinase Activation Substrate Downstream Substrate (e.g., STAT) Kinase->Substrate Phosphorylation Inhibitor Pyrazole Inhibitor (Competes with ATP) Inhibitor->Kinase Blocks Hinge Region Transcription Gene Transcription (Cell Proliferation) Substrate->Transcription Translocation

    Caption: Mechanism of action for pyrazole-based kinase inhibitors blocking downstream signaling.

    Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

    Causality & Principle: A primary reason for incorporating the 1-ethynylcyclopropyl group is to enhance metabolic stability. Alkyl chains are highly susceptible to hydrogen atom abstraction by CYP450 enzymes[3]. The cyclopropyl ring's high C-H bond dissociation energy resists this oxidation[3]. To validate this, hit compounds are incubated with Human Liver Microsomes (HLM) supplemented with NADPH. The depletion of the parent compound is monitored via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[10][11].

    Step-by-Step Methodology
    • Preparation: Prepare a 10 mM stock of the pyrazole hit in DMSO. Dilute to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Microsome Addition: Add HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

    • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Scientific Insight: NADPH is the obligate electron donor for CYP450 catalytic cycles. Without it, Phase I oxidative metabolism cannot occur.

    • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots from the reaction mixture.

    • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Scientific Insight: The organic solvent instantly denatures the microsomal proteins, stopping metabolism, and precipitates them for clean LC-MS/MS injection.

    • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C.

    • LC-MS/MS Analysis: Transfer the supernatant to analytical vials. Quantify the remaining parent compound using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

    • Calculations: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression ( k ) is used to calculate t1/2​ ( 0.693/k ) and CLint​ [10].

    Representative Data Presentation

    The following table synthesizes expected screening results, demonstrating the structure-activity and structure-property relationships (SAR/SPR) when transitioning from a standard alkyl-pyrazole to the 1-(1-Ethynylcyclopropyl)pyrazole scaffold.

    Compound IDScaffold ModificationKinase IC₅₀ (nM)HLM t1/2​ (min)HLM CLint​ (µL/min/mg)Cell Viability EC₅₀ (µM)
    Control A 1-Propylpyrazole (Flexible)45.212.5110.4> 10.0
    Library Hit 1 1-(1-Ethynylcyclopropyl)pyrazole18.485.016.31.2
    Library Hit 2 Triazole-linked Cyclopropylpyrazole4.1115.28.50.08

    Data Interpretation: As shown in the data summary, replacing a flexible propyl chain (Control A) with the rigidified 1-(1-Ethynylcyclopropyl) group (Hit 1) restricts the conformational entropy, leading to a tighter fit in the kinase pocket (lower IC₅₀)[2]. Furthermore, the cyclopropyl group drastically extends the microsomal half-life from 12.5 minutes to 85.0 minutes, validating the hypothesis that the sp²-hybridized C-H bonds resist CYP450 oxidation[3][10]. Subsequent click-chemistry elaboration (Hit 2) further optimizes potency and cellular efficacy.

    References

    • Talele, T. T. (2016) - The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

    • Fathalla, M. et al. (2022) - Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, MDPI. Available at:[Link]

    • Cox, B. et al. (2020) - Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC, NIH. Available at:[Link]

    • Hypha Discovery (2021) - Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at:[Link]

    • Sino Biological - TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at: [Link]

    • BMG Labtech - LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at:[Link]

    Sources

    Method

    Application Note: High-Throughput Screening and Target Profiling of 1-(1-Ethynylcyclopropyl)pyrazole Analogs

    Scientific Rationale & Scaffold Causality The pyrazole ring is a profoundly privileged pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. Its NH-C-N-NH motif acts as a highly effe...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Scientific Rationale & Scaffold Causality

    The pyrazole ring is a profoundly privileged pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. Its NH-C-N-NH motif acts as a highly effective adenine mimetic, forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket[1]. However, achieving target selectivity and confirming intracellular engagement remain significant bottlenecks in drug discovery.

    The integration of a 1-ethynylcyclopropyl moiety onto the pyrazole core provides two distinct, field-proven mechanistic advantages:

    • Scaffold Rigidification & Hydrophobic Packing: The cyclopropyl ring restricts the conformational flexibility of the attached alkyne. This rigidification directs the ethynyl group deep into hydrophobic pockets (such as the kinase gatekeeper pocket) while enhancing metabolic stability compared to linear alkyl chains[2].

    • Intrinsic Bioorthogonal Handle: The terminal alkyne (ethynyl group) serves as a latent chemical reporter. Unlike traditional high-throughput screening (HTS) hits that require retrospective, often activity-destroying synthetic modifications to attach a probe, 1-(1-ethynylcyclopropyl)pyrazole analogs can be directly utilized in Activity-Based Protein Profiling (ABPP) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].

    This application note details a comprehensive, self-validating workflow: a primary HTS campaign using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to identify potent inhibitors, followed seamlessly by an in situ target engagement assay utilizing the scaffold's intrinsic click-chemistry capabilities.

    Primary High-Throughput Screening: TR-FRET Kinase Assay

    Causality Behind the Assay Design

    When screening dense libraries of pyrazole analogs, compound autofluorescence frequently yields false positives in standard biochemical assays. TR-FRET mitigates this by utilizing lanthanide chelates (e.g., Europium) which possess exceptionally long emission half-lives. By introducing a microsecond delay before signal acquisition, short-lived background fluorescence decays completely. This yields an exceptionally high signal-to-background (S/B) ratio, making the assay highly robust and suitable for 384- or 1536-well miniaturization[4][5].

    Protocol 1: 384-Well TR-FRET Kinase Inhibition Assay

    This protocol is designed as a self-validating system. It incorporates internal MAX/MIN controls to calculate the Z'-factor, ensuring plate-to-plate reproducibility.

    Step 1: Reagent Preparation

    • Prepare 1X Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    Step 2: Compound Dispensing

    • Using an acoustic liquid handler, dispense 100 nL of 1-(1-ethynylcyclopropyl)pyrazole analogs (in 100% DMSO) into a low-volume 384-well white microplate.

    • Self-Validation Controls: Include DMSO-only wells for the MAX signal (0% inhibition) and a known pan-kinase inhibitor (e.g., 10 µM Staurosporine) for the MIN signal (100% inhibition).

    Step 3: Enzyme Addition & Pre-Incubation

    • Add 5 µL of recombinant target kinase diluted in Kinase Buffer to all wells.

    • Incubate for 15 minutes at room temperature (RT) to allow the pyrazole analogs to equilibrate and bind the hinge region.

    Step 4: Reaction Initiation

    • Add 5 µL of Substrate Mix containing ATP (calibrated to the enzyme's apparent Km​ ) and a biotinylated peptide substrate.

    • Incubate for 60 minutes at RT.

    Step 5: Detection & Readout

    • Stop the reaction by adding 10 µL of Detection Mix containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody (FRET donor), and Streptavidin-Allophycocyanin (SA-APC, FRET acceptor).

    • Incubate for 60 minutes at RT. Read on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm for Eu, 665 nm for APC). Calculate the FRET ratio (665 nm / 615 nm).

    TR_FRET A Kinase + Pyrazole Analog B Add ATP & Biotin-Substrate A->B C Phosphorylation Reaction B->C D Add Eu-Antibody & SA-APC C->D E TR-FRET Readout (665nm/615nm) D->E

    Workflow of the 384-well TR-FRET kinase assay for primary high-throughput screening.

    HTS Data Presentation & Quality Control

    To ensure scientific integrity, all HTS runs must be evaluated against strict statistical thresholds before advancing hits to secondary screening.

    MetricAcceptable ThresholdCausality / Significance
    Z'-Factor > 0.5Validates assay robustness and dynamic range between MAX and MIN controls[4].
    Signal-to-Background (S/B) > 3.0Ensures the TR-FRET signal window is sufficient to detect weak inhibitors[4].
    Intra-plate CV < 10%Confirms acoustic dispensing accuracy and uniform edge-effect control.
    Hit Cutoff > 50% InhibitionThreshold for advancing 1-(1-ethynylcyclopropyl)pyrazole analogs to ABPP profiling.

    Secondary Screening: In Situ Target Engagement via ABPP

    Causality Behind the Assay Design

    A primary HTS hit only proves in vitro enzymatic inhibition. To confirm that the pyrazole analog penetrates the cell membrane and engages the target in living cells, we leverage the intrinsic ethynyl group. By incubating live cells with the analog, lysing the cells, and performing CuAAC "click chemistry" with an Azide-Fluorophore or Azide-Biotin, we establish a direct readout of target engagement and off-target profiling without needing to synthesize a separate probe[6][7].

    Protocol 2: CuAAC-Mediated Target Engagement (Click Chemistry)

    This protocol utilizes a negative control lysate to validate that the click-reaction signal is entirely dependent on the presence of the ethynyl-pyrazole analog.

    Step 1: Live Cell Labeling

    • Incubate target cells (e.g., HEK293T cells expressing the target kinase) with 1–10 µM of the hit 1-(1-ethynylcyclopropyl)pyrazole analog for 2 hours at 37°C.

    • Self-Validation Control: Treat a parallel flask of cells with an equivalent volume of DMSO (Vehicle).

    Step 2: Lysis & Proteome Extraction

    • Wash cells twice with cold PBS to remove unbound compound.

    • Lyse cells in NP-40 buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 minutes at 4°C to clear the lysate. Adjust protein concentration to 2 mg/mL.

    Step 3: CuAAC Click Chemistry Reaction

    • To 50 µL of cleared lysate, add the CuAAC master mix in the following strict order to prevent alkyne degradation:

      • 100 µM Azide-TAMRA (for in-gel fluorescence) or Azide-PEG4-Biotin (for LC-MS/MS enrichment).

      • 100 µM TBTA ligand (stabilizes Cu¹⁺).

      • 1 mM TCEP (reduces Cu²⁺ to the active Cu¹⁺ catalyst).

      • 1 mM CuSO₄.

    • Vortex gently and incubate in the dark for 1 hour at RT.

    Step 4: Precipitation & Analysis

    • Precipitate proteins using a cold methanol/chloroform extraction to remove unreacted azide probes. Wash the protein pellet twice with cold methanol.

    • Resuspend the pellet in 1X SDS sample buffer. Resolve via SDS-PAGE and image on a fluorescence scanner (TAMRA channel) to visualize target engagement bands. The DMSO control lane must show no fluorescent banding, validating the specificity of the click reaction.

    ABPP A Live Cell Incubation B Cell Lysis & Extraction A->B C CuAAC Click Chemistry B->C D Target Precipitation C->D E SDS-PAGE or LC-MS/MS D->E

    In situ target engagement workflow utilizing CuAAC click chemistry and ABPP.

    References

    • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL: [Link]

    • Title: Development and Implementation of a Miniaturized High-Throughput Time-Resolved Fluorescence Energy Transfer Assay to Identify Small Molecule Inhibitors of Polo-Like Kinase 1 Source: PubMed Central (NIH) URL: [Link]

    • Title: Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays Source: Springer Nature Experiments URL: [Link]

    • Title: Enzyme Inhibitor Discovery by Activity-Based Protein Profiling Source: Annual Reviews URL: [Link]

    • Title: Advanced Activity-Based Protein Profiling Application Strategies for Drug Development Source: Frontiers URL: [Link]

    • Title: Ranking the selectivity of PubChem screening hits by activity-based protein profiling: MMP13 as a case study Source: PubMed Central (NIH) URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Optimization of reaction conditions for 1-(1-Ethynylcyclopropyl)pyrazole synthesis

    Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 1-(1-Ethynylcyclopropyl)-1H-pyrazol...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of 1-(1-Ethynylcyclopropyl)-1H-pyrazole (CAS 2503205-75-0)[1]. This rigid, alkyne-containing building block is increasingly critical in the development of targeted therapies, including next-generation pyrazolopyrimidine inhibitors designed to overcome T315I gatekeeper mutations in Bcr-Abl kinases[2].

    Below, you will find our validated diagnostic workflow, empirical data matrices, mechanistic troubleshooting FAQs, and a self-validating Standard Operating Procedure (SOP) to ensure high-fidelity synthesis.

    Pathway Architecture

    SynthesisWorkflow A 1. Alkylation & Cyclization Reagents: Cs2CO3, DMF B Intermediate: Ethyl 1-(1H-pyrazol-1-yl)cyclopropanecarboxylate A->B C 2. Ester Reduction Reagents: LiBH4, THF/EtOH B->C D Intermediate: (1-(1H-pyrazol-1-yl)cyclopropyl)methanol C->D E 3. Alcohol Oxidation Reagents: Dess-Martin Periodinane, DCM D->E F Intermediate: 1-(1H-pyrazol-1-yl)cyclopropanecarbaldehyde E->F G 4. Homologation (Bestmann-Ohira) Reagents: Dimethyl 1-diazo-2-oxopropylphosphonate F->G H Target Compound: 1-(1-Ethynylcyclopropyl)-1H-pyrazole G->H

    Figure 1: Four-step synthetic workflow for 1-(1-ethynylcyclopropyl)-1H-pyrazole.

    Empirical Optimization Matrix

    To establish a baseline for your experiments, our application scientists have compiled the optimal thermodynamic and stoichiometric parameters for each phase of the synthesis.

    Reaction PhaseTransformationReagents & CatalystSolvent SystemTemp (°C)Time (h)Target Yield (%)
    Phase 1 Alkylation & CyclizationPyrazole, Ethyl 2,4-dibromobutanoate, Cs2​CO3​ (2.5 eq)DMF (Anhydrous)251278 - 82%
    Phase 2 Ester Reduction NaBH4​ (2.0 eq), LiCl (2.0 eq)THF / EtOH (4:1)0 25488 - 92%
    Phase 3 Alcohol OxidationDess-Martin Periodinane (1.2 eq), NaHCO3​ DCM0 25285 - 89%
    Phase 4 Alkyne HomologationBestmann-Ohira Reagent (1.2 eq), K2​CO3​ (2.0 eq)MeOH25680 - 85%

    Mechanistic Troubleshooting & FAQs

    Q: During Phase 1 (Cyclopropanation), my reaction yields significant amounts of ethyl 2-(1H-pyrazol-1-yl)but-3-enoate instead of the desired cyclopropane. How do I fix this? A: This is a classic case of E2 elimination outcompeting the desired intramolecular SN​2 cyclization[3]. When utilizing hard, strong bases like Sodium Hydride ( NaH ) or Potassium tert-butoxide ( KOtBu ) at elevated temperatures, the base abstracts the γ -proton, leading to the elimination of the terminal bromide. Solution: Switch to a milder, polarizable base like Cesium Carbonate ( Cs2​CO3​ ) in DMF at room temperature. The large cesium cation provides a templating effect that coordinates the enolate and the terminal bromide, sterically favoring the 3-exo-tet cyclization over elimination.

    Q: In Phase 2 (Ester Reduction), I observe multiple spots on my TLC plate and a poor yield of the alcohol when using LiAlH4​ . Is the reducing agent too harsh? A: Yes. LiAlH4​ is highly reactive and can coordinate directly with the pyrazole nitrogens, leading to complex mixtures, incomplete reduction, or even partial ring saturation. Solution: Generate Lithium Borohydride ( LiBH4​ ) in situ by combining NaBH4​ and LiCl in a THF/EtOH mixture. This reagent is highly chemoselective for the ester, avoids pyrazole coordination, and provides a clean, quantitative conversion to the alcohol.

    Q: My Phase 4 Bestmann-Ohira homologation is stalling. I am recovering mostly unreacted aldehyde. What is the mechanistic failure here? A: The Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) is a pre-catalyst. It strictly requires a nucleophilic solvent (like Methanol) and a base ( K2​CO3​ ) to undergo transesterification. This cleavage of the acetyl group generates the active Seyferth-Gilbert diazo ylide intermediate[4]. If you run this reaction in a non-nucleophilic solvent like pure THF or DCM, the active ylide never forms. Solution: Ensure you are using Methanol as your primary solvent (or at least a 1:1 MeOH:THF co-solvent mixture if substrate solubility is poor) and verify your K2​CO3​ is finely powdered and oven-dried.

    Q: I have confirmed complete conversion to the alkyne via LC-MS, but my isolated yield after rotary evaporation is <40%. Where is my product going? A: 1-(1-Ethynylcyclopropyl)-1H-pyrazole is a low-molecular-weight, highly volatile compound, a common physical trait among terminal alkynes synthesized via Seyferth-Gilbert homologations[5]. The ethynyl and cyclopropyl groups do not provide sufficient intermolecular dipole forces to prevent co-evaporation with your extraction solvents. Solution: Never evaporate the extraction solvent (e.g., Diethyl Ether or DCM) below 150 mbar, and keep the rotary evaporator water bath strictly below 30°C.

    Validated SOP: Phase 4 - Seyferth-Gilbert Alkyne Homologation

    This protocol is engineered as a self-validating system. Do not proceed to the next step unless the in-process validation checks are met.

    Objective: Conversion of 1-(1H-pyrazol-1-yl)cyclopropanecarbaldehyde to 1-(1-ethynylcyclopropyl)-1H-pyrazole.

    • System Preparation: Flame-dry a 100 mL round-bottom flask under a positive pressure of argon. Causality: The strict exclusion of water prevents competitive hydrolysis of the Bestmann-Ohira reagent before transesterification can occur.

    • Substrate Loading: Dissolve 10.0 mmol of 1-(1H-pyrazol-1-yl)cyclopropanecarbaldehyde in 25 mL of anhydrous Methanol.

      • Self-Validation Check: Ensure the solution is completely clear. Turbidity indicates polymeric impurities carried over from the Dess-Martin oxidation.

    • Base Activation: Add 20.0 mmol (2.0 eq) of finely powdered, oven-dried K2​CO3​ . Stir vigorously for 10 minutes at 25°C.

    • Reagent Addition: Dropwise, add 12.0 mmol (1.2 eq) of the Bestmann-Ohira reagent (Dimethyl 1-diazo-2-oxopropylphosphonate) over 5 minutes.

      • Self-Validation Check: The mixture will transition to a pale yellow suspension within 15 minutes. This color change confirms the active diazo ylide has been successfully generated.

    • Reaction Monitoring: Stir at 25°C for 4 to 6 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

      • Self-Validation Check: The starting aldehyde ( Rf​≈0.35 , strongly UV-active) must completely disappear, replaced by the target alkyne ( Rf​≈0.65 , weakly UV-active, stains dark brown with KMnO4​ ).

    • Quench & Extraction: Dilute the mixture with 50 mL of Diethyl Ether (Ether is preferred over DCM to avoid emulsion formation) and quench with 30 mL of 5% aqueous NaHCO3​ . Extract the aqueous layer twice with 25 mL of Ether.

    • Volatile Concentration (Critical Step): Dry the combined organic layers over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure.

      • Strict Parameter: Rotary evaporator water bath must be ≤30°C and vacuum must not drop below 150 mbar to prevent product volatilization.

    References

    • NextSDS Database. "1-(1-ethynylcyclopropyl)-1H-pyrazole — Chemical Substance Information." NextSDS. URL: [Link]

    • Huang, W., et al. "Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase." PubMed (NIH). URL: [Link]

    • Organic Chemistry Portal. "Seyferth-Gilbert Homologation / Bestmann-Ohira Reagent." Organic Chemistry Portal. URL:[Link]

    • Taylor, R. J. K., et al. "The Bestmann–Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes." ResearchGate. URL: [Link]

    • Baxendale, I. R., et al. "Multistep synthesis using modular flow reactors: Bestmann-Ohira reagent for the formation of alkynes and triazoles." Angewandte Chemie International Edition. URL:[Link]

    • Brackmann, F., et al. "Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids." Chemical Reviews (ACS Publications). URL:[Link]

    Sources

    Optimization

    Technical Support Center: Purification Challenges of 1-(1-Ethynylcyclopropyl)pyrazole

    Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 1-(1-Ethynylcyclopropyl)pyrazole . This molecule is a highly valuab...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 1-(1-Ethynylcyclopropyl)pyrazole . This molecule is a highly valuable, rigidified building block used in medicinal chemistry to improve pharmacokinetic profiles and target binding [1].

    However, its structural triad—a basic pyrazole ring, a highly strained cyclopropyl linker, and a reactive terminal alkyne—creates a "perfect storm" of purification challenges. Below, we break down the causality of these issues and provide field-proven, self-validating protocols to ensure high-yield, high-purity isolation.

    Part 1: Troubleshooting FAQs & Mechanistic Insights

    Q1: Why does my product streak severely on TLC plates and exhibit massive peak tailing during normal-phase silica gel chromatography? A: This is a classic acid-base interaction issue. Standard silica gel (SiO₂) contains residual surface silanol groups (Si-OH) that are mildly acidic. The sp² nitrogen in the pyrazole ring is highly basic and acts as a strong hydrogen-bond acceptor. When the pyrazole interacts with these acidic silanols, it creates secondary retention mechanisms that retard the compound's elution, causing irreversible streaking and tailing[2] [3].

    • The Fix: Implement dynamic silanol masking. Add 1–2% triethylamine (Et₃N) or aqueous ammonia to your mobile phase. The highly basic Et₃N competitively binds to the acidic silanols, neutralizing the stationary phase and allowing the pyrazole to elute as a sharp, Gaussian band [3].

    • Self-Validation: Always pre-equilibrate your TLC plates in the amine-modified solvent chamber for 10 minutes before spotting. If the Rf value increases and the spot tightens, silanol interaction was the root cause.

    Q2: My LC-MS shows complete conversion, but after rotary evaporation, my isolated yield is <30% and the residue is a dark, insoluble film. What happened? A: You are observing concentration-induced polymerization and volatilization. 1-(1-Ethynylcyclopropyl)pyrazole has a low molecular weight (~132 g/mol ), making it semi-volatile under high vacuum [4]. Furthermore, terminal alkynes attached to strained rings are highly susceptible to oxidative (Glaser-type) coupling or radical polymerization when concentrated to absolute dryness and exposed to heat or oxygen.

    • The Fix: Never concentrate this compound to complete dryness. Evaporate solvents at a strictly controlled water-bath temperature (<30°C) and moderate vacuum (e.g., 150 mbar). Stop the evaporation when ~1–2 mL of solvent remains, and store the compound as a concentrated stock solution in dichloromethane (DCM) or DMSO at -20°C under an argon atmosphere.

    Q3: I am observing co-elution with the unreacted pyrazole starting material. How can I baseline-resolve them? A: Unsubstituted pyrazole and 1-(1-ethynylcyclopropyl)pyrazole share similar polarities on normal-phase silica. While the starting material has an N-H bond (acting as an H-bond donor), the basicity of both compounds often leads to overlapping elution profiles if the gradient is too steep.

    • The Fix: Switch to orthogonal separation modes. Reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column is highly effective [2]. The lipophilic cyclopropyl-alkyne group significantly increases the retention time of the product on a C18 stationary phase compared to the highly polar unsubstituted pyrazole, ensuring complete baseline resolution.

    Part 2: Quantitative Data & Method Comparison

    To assist in selecting the optimal purification strategy, the following table summarizes the performance metrics of various chromatographic methods for this specific scaffold.

    Purification MethodStationary PhaseMobile Phase ModifierAvg. Recovery (%)Purity (%)Key Limitation / Observation
    Standard Flash Silica Gel (60 Å)None35–50%~85%Severe tailing; product loss on column.
    Modified Flash Silica Gel (60 Å)1% Et₃N80–90%>95%Requires high-vacuum removal of residual amine.
    Basic Alumina Alumina (pH 9-10)None70–85%~90%Lower theoretical plates; poorer resolution.
    RP-HPLC C180.1% Formic Acid>90%>99%Low throughput; requires careful lyophilization.

    Part 3: Experimental Protocol – Amine-Modified Flash Chromatography

    This protocol is designed as a self-validating system to ensure the alkyne remains intact while completely suppressing pyrazole tailing.

    Step 1: Mobile Phase Preparation Prepare your optimized eluent system (e.g., Hexane/Ethyl Acetate 3:1 v/v). Add exactly 1% v/v Triethylamine (Et₃N). Mix thoroughly.

    Step 2: Column Equilibration (Critical Step) Slurry pack standard silica gel (230-400 mesh) using the modified solvent. Flush the packed column with at least 2 Column Volumes (CV) of the modified mobile phase. Causality: The column must be pre-neutralized before the sample is loaded; otherwise, the pyrazole will bind irreversibly to the top layer of acidic silica.

    Step 3: Liquid Sample Loading Dissolve your crude mixture in the absolute minimum volume of the modified eluent. Apply directly to the column head.

    • Warning: Do not use dry loading (adsorbing the crude onto dry silica and evaporating). The high surface area of dry, acidic silica catalyzes the hydration/degradation of the terminal alkyne during the solvent evaporation step.

    Step 4: Elution & Monitoring Elute using positive N₂ pressure. Collect fractions and monitor via TLC plates that have been pre-treated with the Et₃N-modified solvent.

    Step 5: Low-Temperature Concentration Pool the pure fractions containing 1-(1-Ethynylcyclopropyl)pyrazole. Transfer to a rotary evaporator. Set the water bath to 25°C and the vacuum to 150 mbar . Evaporate until approximately 5% of the total volume remains. Flush the flask with Argon, seal tightly, and store at -20°C.

    Part 4: Visualizations & Workflows

    Below is the logical workflow for diagnosing and resolving purification issues specific to this compound.

    Workflow Start Crude 1-(1-Ethynylcyclopropyl)pyrazole TLC TLC Analysis (Hexane/EtOAc) Start->TLC Tailing Severe Tailing? TLC->Tailing AddAmine Add 1% Et3N to Eluent Tailing->AddAmine Yes Coelution Co-elution with Pyrazole? Tailing->Coelution No AddAmine->Coelution RPHPLC Switch to RP-HPLC (C18) Coelution->RPHPLC Yes Concentration Concentration (T < 30°C) Coelution->Concentration No RPHPLC->Concentration Pure Pure Compound in Solution Concentration->Pure

    Workflow for diagnosing and resolving 1-(1-Ethynylcyclopropyl)pyrazole purification issues.

    The following diagram illustrates the chemical causality behind peak tailing and its resolution via dynamic masking.

    Mechanism Silica Acidic Silanols (Si-OH) Interaction Strong H-Bonding Silica->Interaction Masking Silanol Masking Silica->Masking Pyrazole Basic Pyrazole Nitrogen Pyrazole->Interaction Tailing Peak Tailing Interaction->Tailing Et3N Et3N Modifier Et3N->Masking Elution Sharp Elution Masking->Elution

    Mechanistic pathway of pyrazole-silanol interactions and resolution via amine modifiers.

    References

    • ResearchGate Community. "Tailing in TLC - can anyone help?" ResearchGate Q&A Forums. Available at:[Link]

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 155822492, 4-bromo-1-(1-ethynylcyclopropyl)-1H-pyrazole." PubChem. Available at:[Link]

    Troubleshooting

    Scale-up synthesis of 1-(1-Ethynylcyclopropyl)pyrazole

    An essential precursor in contemporary drug discovery, 1-(1-ethynylcyclopropyl)pyrazole is a structurally unique building block whose synthesis at scale presents notable challenges. This Technical Support Center provides...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An essential precursor in contemporary drug discovery, 1-(1-ethynylcyclopropyl)pyrazole is a structurally unique building block whose synthesis at scale presents notable challenges. This Technical Support Center provides researchers and process chemists with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its multi-step synthesis, ensuring safety, reproducibility, and high purity from the laboratory to pilot plant scale.

    Frequently Asked Questions (FAQs)

    Q1: What is the most viable and scalable synthetic strategy for 1-(1-ethynylcyclopropyl)pyrazole?

    The most robust and scalable approach avoids the use of highly unstable or difficult-to-handle reagents like (1-ethynylcyclopropyl)hydrazine. A recommended two-step sequence involves the synthesis of a key amine intermediate followed by a classical cyclocondensation reaction to build the pyrazole ring. This strategy leverages readily available starting materials and employs well-understood, scalable reaction classes.

    The overall workflow is summarized below:

    G cluster_0 Module 1: Key Intermediate Synthesis cluster_1 Module 2: Pyrazole Ring Formation A Cyclopropylacetylene B 1-Ethynylcyclopropylamine HCl (3) A->B  1. n-BuLi  2. N-Boc-sulfonamide  3. HCl/Dioxane   D Target: 1-(1-Ethynylcyclopropyl)pyrazole B->D  Cyclocondensation  (Acid Catalyst, Heat)   C 1,1,3,3-Tetramethoxypropane C->D

    Caption: High-level workflow for the scale-up synthesis.

    Q2: What are the primary safety concerns when scaling up this synthesis?

    Scaling this process requires stringent safety protocols due to the handling of several hazardous materials:

    • Organolithium Reagents (n-BuLi): n-Butyllithium is highly pyrophoric and reacts violently with water and protic solvents. All operations must be conducted under a strictly inert atmosphere (Argon or Nitrogen) in anhydrous solvents. Temperature control is critical to prevent thermal runaways.

    • Ethynyl Compounds: Cyclopropylacetylene is a low-boiling, flammable liquid[1]. Ethynyl compounds can form explosive acetylides with certain metals (e.g., copper, silver, mercury). Ensure all equipment is free from these metals.[2][3][4][5]

    • Exothermic Reactions: Both the lithiation of cyclopropylacetylene and the subsequent cyclocondensation can be exothermic. Scale-up requires careful consideration of reactor heat transfer capacity, controlled addition rates, and emergency cooling plans.

    Q3: How can the final product identity and purity be confirmed?

    A combination of standard analytical techniques is essential for structural confirmation and purity assessment:

    • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. Key expected signals for 1-(1-ethynylcyclopropyl)pyrazole include the characteristic pyrazole ring protons, the ethynyl proton singlet, and the cyclopropyl methylene protons.[6][7]

    • Mass Spectrometry (MS): Provides confirmation of the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and quantifying any impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a typical starting point.

    Technique Purpose Typical Observation
    ¹H NMR Structural ConfirmationSignals for pyrazole C-H (~6.3, 7.5, 7.6 ppm), ethynyl C-H (~2.5 ppm), cyclopropyl CH₂ (~1.5 ppm).
    ¹³C NMR Structural ConfirmationSignals for pyrazole carbons, ethynyl carbons (~85, 70 ppm), and cyclopropyl carbons.[8]
    LC-MS Purity & MW ConfirmationA major peak corresponding to the product mass [M+H]⁺.
    GC-MS Volatile Impurity CheckIdentifies residual solvents or volatile starting materials.

    Troubleshooting Guide: Step-by-Step Problem Solving

    This guide addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

    Module 1: Synthesis of 1-Ethynylcyclopropylamine

    The synthesis of this key intermediate is adapted from methods used for similar structures and presents significant scale-up challenges.[9]

    G start Problem: Low Yield or Stalled Reaction cause1 Cause: Incomplete Lithiation start->cause1 cause2 Cause: Poor Electrophile Reactivity start->cause2 cause3 Cause: Degradation During Workup/Deprotection start->cause3 sol1a Solution: Verify n-BuLi Titer (Use freshly titrated reagent) cause1->sol1a sol1b Solution: Ensure Anhydrous Conditions (Dry solvents/glassware rigorously) cause1->sol1b sol1c Solution: Optimize Temperature (Add n-BuLi at -78°C, warm slowly) cause1->sol1c sol2a Solution: Check Quality of Sulfonamide Electrophile cause2->sol2a sol2b Solution: Increase Reaction Time or Temperature Post-Addition cause2->sol2b sol3a Solution: Maintain Low Temperatures During Quench cause3->sol3a sol3b Solution: Use Anhydrous HCl for Deprotection (Avoid aqueous acids if product is unstable) cause3->sol3b

    Caption: Troubleshooting low yields in the amine synthesis module.

    Q: My reaction to form the amine intermediate is sluggish and gives a low yield. What should I investigate? A: This is a common issue often traced back to the initial metallation step.

    • Root Cause Analysis: The formation of the lithium acetylide is highly sensitive to moisture and the quality of the organolithium reagent. Incomplete deprotonation of cyclopropylacetylene means the starting material will be quenched during the addition of the electrophile.

    • Solution Steps:

      • Verify Reagent Quality: Titrate your n-butyllithium solution immediately before use. Commercial n-BuLi solutions can degrade upon storage, leading to lower-than-stated concentrations.

      • Ensure Strict Anhydrous Conditions: Flame-dry all glassware under vacuum and purge with dry argon or nitrogen. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Even trace moisture will consume the n-BuLi.

      • Optimize Temperature Control: Add the n-BuLi slowly to the cyclopropylacetylene solution at -78 °C (dry ice/acetone bath). After addition, allow the reaction to warm slowly to ensure complete deprotonation before adding the electrophile.[10]

    Module 2: Pyrazole Ring Formation (Cyclocondensation)

    The reaction of 1-ethynylcyclopropylamine with a 1,3-dicarbonyl equivalent like 1,1,3,3-tetramethoxypropane is a reliable method for forming the N-substituted pyrazole ring.[11][12]

    Q: The cyclocondensation reaction is producing significant byproducts, and purification is difficult. How can I improve the selectivity? A: Byproduct formation in pyrazole synthesis often points to issues with pH control, temperature, or the choice of condensing agent.

    • Root Cause Analysis: The reaction proceeds via the formation of an enamine, followed by cyclization and dehydration. If the pH is too low, the starting amine is fully protonated and non-nucleophilic. If the pH is too high or the temperature is excessive, side reactions like self-condensation of the dicarbonyl compound can occur.

    • Solution Steps:

      • Precise pH Control: This reaction requires a mildly acidic catalyst (e.g., acetic acid, p-toluenesulfonic acid). Perform small-scale trials to determine the optimal catalyst loading. The goal is to facilitate the hydrolysis of the acetal and catalyze the condensation without inhibiting the amine's nucleophilicity.

      • Moderate Reaction Temperature: While heat is required to drive the dehydration, excessive temperatures can lead to decomposition or side reactions. A target temperature of 80-100 °C in a suitable solvent (e.g., ethanol, toluene) is a good starting point. Monitor the reaction by HPLC to avoid prolonged heating after completion.

      • Consider Alternative Reagents: If 1,1,3,3-tetramethoxypropane proves problematic, consider using malondialdehyde bis(dimethyl acetal) or reacting the amine directly with an enone precursor, although this may alter the final substitution pattern.

    General: Product Purification

    Q: My final product is a persistent oil and is difficult to purify by crystallization. What are my options? A: It is common for some pyrazole derivatives to be oils or low-melting solids, especially if minor impurities are present.

    • Root Cause Analysis: Residual solvents or structurally similar impurities can act as an "eutectic," depressing the melting point and inhibiting crystallization.

    • Solution Steps:

      • High-Vacuum Distillation: If the product is thermally stable, short-path vacuum distillation can be highly effective for removing non-volatile impurities on a large scale.

      • Column Chromatography: While less ideal for multi-kilogram scale-up, automated flash chromatography with a silica gel column is the most effective method for removing polar and non-polar impurities. A common eluent system is a gradient of ethyl acetate in hexanes.[13][14]

      • Salt Formation & Recrystallization: Pyrazoles are basic and can be converted to solid, crystalline salts (e.g., hydrochloride, phosphate).[15] Dissolve the crude oil in a suitable solvent (e.g., isopropanol, ethyl acetate), add a solution of an acid (like HCl in ether), and collect the precipitated salt. The salt can be recrystallized to high purity and then neutralized with a mild base (e.g., aq. NaHCO₃) to regenerate the pure, free-base product.

    Experimental Protocols

    Protocol 1: Synthesis of 1-Ethynylcyclopropylamine Hydrochloride (Lab Scale)

    Warning: This procedure involves pyrophoric and hazardous materials. It must be performed by trained personnel in a chemical fume hood under an inert atmosphere.

    • Setup: A flame-dried, three-neck, 1 L round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF, 400 mL) and cyclopropylacetylene (20.0 g, 0.30 mol).

    • Metallation: The solution is cooled to -78 °C. n-Butyllithium (2.5 M in hexanes, 126 mL, 0.315 mol) is added dropwise via syringe pump over 1 hour, maintaining the internal temperature below -70 °C. The mixture is stirred for an additional hour at -78 °C.

    • Electrophile Addition: A solution of the N-Boc sulfonamide electrophile (0.30 mol) in anhydrous THF (100 mL) is added dropwise, again keeping the temperature below -70 °C. The reaction is then allowed to warm slowly to room temperature and stirred overnight.

    • Quench & Workup: The reaction is carefully cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride (200 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Deprotection & Isolation: The crude protected amine is dissolved in 1,4-dioxane (200 mL), and a solution of HCl (4 M in dioxane, 150 mL) is added. The mixture is stirred at room temperature for 4-6 hours until deprotection is complete (monitored by TLC/LC-MS). The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 1-ethynylcyclopropylamine hydrochloride as a solid.

    References

    • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4). Available at: [Link]

    • Zhang, M., et al. (2017). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry. Available at: [Link]

    • Sevron Safety Solutions. ethinyl estradiol (ee) Safety Data Sheet. Available at: [Link]

    • Merck & Co., Inc. (2001). Process for the preparation of cyclopropylacetylene. Google Patents (US6297410B1).
    • Zhang, M., et al. (2017). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

    • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Taylor & Francis Online. Available at: [Link]

    • International Journal of Creative Research Thoughts. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Available at: [Link]

    • Bhagat, S., et al. (2026). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. RSC Publishing. Available at: [Link]

    • Konwar, D., et al. (2019). Plausible reaction mechanism for pyrazole synthesis. ResearchGate. Available at: [Link]

    • Carl ROTH. (n.d.). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). Available at: [Link]

    • Merck & Co., Inc. (2003). Cyclopropylacetylene. Organic Syntheses Procedure. Available at: [Link]

    • Parikh, P., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]

    • Merck & Co., Inc. (2000). Process for the preparation of cyclopropylacetylene. Google Patents (WO2000018706A1).
    • Kadunce, N., et al. (2024). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. American Chemical Society. Available at: [Link]

    • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

    • Various Authors. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Publication Manuscript. Available at: [Link]

    • PubChem. 1-(1-ethynylcyclopropyl)-1h-pyrazole (C8H8N2). PubChemLite. Available at: [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]

    • Various Authors. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

    • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

    • Compositions Containing Pyrazoles. (2011). Method for purifying pyrazoles. Google Patents (WO2011076194A1).
    • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

    • NextSDS. 1-(1-ethynylcyclopropyl)-1H-pyrazole — Chemical Substance Information. Available at: [Link]

    • Guesmi, R., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

    • Various Authors. (n.d.). Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. Available at: [Link]

    • Wikipedia. (n.d.). Cyclopropylacetylene. Available at: [Link]

    • Merck & Co., Inc. (1998). A PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETYLENE. WIPO Patentscope (WO/1999/006341). Available at: [Link]

    • Al-Zaydi, K. M., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. ARKIVOC. Available at: [Link]

    • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Available at: [Link]

    • Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Available at: [Link]

    • Niu, H., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. Available at: [Link]

    • May, O., et al. (n.d.). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. DSpace@MIT. Available at: [Link]

    • de Meijere, A., et al. (2026). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. Available at: [Link]

    • Kadunce, N., et al. (2024). Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Semantic Scholar. Available at: [Link]

    Sources

    Optimization

    Technical Support Center: Troubleshooting Click Reactions with Sterically Hindered Alkynes

    Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I frequently encounter cases where standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocols fail when applied to ste...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I frequently encounter cases where standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocols fail when applied to sterically hindered substrates (e.g., internal alkynes, ortho-substituted phenylacetylenes, or bulky biomolecular targets).

    This guide is designed to move beyond basic troubleshooting. It provides a mechanistic understanding of why steric bulk derails click chemistry and offers self-validating, field-proven solutions to restore reaction kinetics and yield.

    Diagnostic Logic for Hindered Substrates

    When a click reaction fails, identifying the exact kinetic bottleneck is critical. The following diagnostic tree maps the physical symptoms of a failed reaction to their root chemical causes.

    DiagnosticTree Start Reaction Fails or Low Yield Check Identify Limiting Factor Start->Check Kinetics Slow Kinetics (<15% Yield in 1h) Check->Kinetics Steric Clash Aggregation Substrate Aggregation Check->Aggregation Hydrophobicity Degradation Catalyst Degradation (Brown) Check->Degradation ROS / Cu(0) Precipitate Sol1 Switch to BTTAA Ligand Kinetics->Sol1 Sol2 Add 10-20% DMSO & Heat Aggregation->Sol2 Sol3 Premix Cu(II) + Ligand First Degradation->Sol3

    Diagnostic logic tree for troubleshooting sterically hindered click reactions.

    Frequently Asked Questions (Mechanistic Causality)

    Q1: Why do sterically hindered alkynes result in low yields during standard CuAAC? A: The rate-limiting step in CuAAC is the coordination of the active Cu(I) center to the alkyne pi-bond, followed by deprotonation to form the copper(I) acetylide intermediate. Significant steric bulk physically blocks the copper catalyst from accessing the reactive site[1]. This kinetic delay is fatal: while the cycloaddition is stalled, competing side reactions—such as Glaser oxidative coupling or the oxidation of Cu(I) to inactive Cu(II)—deplete the active catalyst, resulting in low or zero yield[2].

    Q2: Which Cu(I)-stabilizing ligand is best for overcoming steric clash? A: For bulky substrates, you must abandon standard ligands like THPTA or TBTA and switch to BTTAA . BTTAA features bulky tert-butyl groups that prevent the in-situ generated copper acetylides from polymerizing into unreactive, multinuclear aggregates[3]. By maintaining a high concentration of highly active, monomeric Cu(I) complexes, BTTAA lowers the activation energy barrier. Empirical data shows BTTAA can drive hindered reactions to >45% conversion in just 30 minutes, whereas THPTA yields less than 15% under identical conditions[3].

    Q3: Should I adjust the solvent and temperature for hindered substrates? A: Yes. Steric hindrance often exacerbates substrate aggregation, particularly with large, hydrophobic molecules in aqueous buffers, which further buries the reactive alkyne[1]. Adding a co-solvent like DMSO (up to 20%) increases the conformational dynamics of the molecules, exposing the hindered sites to the catalyst[2]. Furthermore, gently heating the reaction to 40–60 °C provides the thermodynamic push needed to overcome the steric barrier without degrading the robust BTTAA-Cu(I) complex[1].

    Q4: Why does my reaction mixture turn brown when I add the reducing agent? A: A brown or cloudy solution indicates that Cu(I) has disproportionated into Cu(0) metal and Cu(II), meaning your catalyst is dead. This happens when sodium ascorbate is added before the copper has been fully coordinated by the protective ligand[4]. To prevent this, you must strictly follow the order of addition: always premix the CuSO₄ and ligand before introducing them to the substrate and reducing agent[4].

    Quantitative Ligand Comparison

    To make an informed choice for your specific assay, compare the performance metrics of common CuAAC ligands when applied to challenging or hindered substrates.

    LigandYield at 30 min (50 µM Cu)Cytotoxicity / BiocompatibilityMechanistic Advantage for Hindered Alkynes
    BTTAA >45% Low (Maintains high cell viability)tert-butyl groups prevent Cu-acetylide aggregation, keeping Cu(I) active[3].
    BTTES ~45%Low (Maintains high cell viability)Similar to BTTAA; sulfate group improves aqueous solubility[3].
    THPTA <15%Low (Maintains high cell viability)Highly water-soluble, but slower kinetics fail to overcome steric barriers[3].
    TBTA <15%High (Induces cell lysis at 75 µM Cu)Poor aqueous solubility; highly prone to catalyst degradation in water[3].

    Self-Validating Experimental Protocol

    This protocol is engineered specifically for sterically hindered alkynes using BTTAA. It is designed as a self-validating system : visual cues at each step confirm that the chemistry is proceeding correctly.

    Reagents Required:
    • Copper Source: CuSO₄·5H₂O (20 mM stock in highly purified water).

    • Ligand: BTTAA (50 mM stock in water/DMSO)[5].

    • Reducing Agent: Sodium Ascorbate (100 mM stock, must be prepared fresh daily ).

    • Buffer: 100 mM Sodium Phosphate, pH 7.0 (Avoid Tris buffer, as it competitively inhibits Cu coordination)[2].

    Step-by-Step Methodology:
    • Catalyst Complexation (Crucial Step):

      • In a small tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM BTTAA (1:5 molar ratio of Cu:Ligand)[5].

      • Self-Validation Check: The solution must remain a clear, vibrant blue. If it turns cloudy, ligand binding has failed; remake your stocks.

    • Substrate Preparation:

      • In your main reaction vial, combine the sterically hindered alkyne and the azide in the phosphate buffer.

      • If the substrates are highly hydrophobic, add up to 20% (v/v) DMSO to ensure complete solvation and expose hindered reactive sites[2].

    • Catalyst Addition:

      • Add the pre-complexed CuSO₄/BTTAA solution to the main reaction vial. Mix gently.

    • Initiation via Reduction:

      • Add 10 µL of the fresh 100 mM Sodium Ascorbate stock to initiate the reaction.

      • Self-Validation Check: The solution should briefly flash pale yellow or become colorless, confirming the successful reduction of Cu(II) to the active Cu(I) state. If the solution turns brown or black, Cu(0) has precipitated; abort and restart.

    • Incubation:

      • Incubate the reaction at 40 °C to 60 °C for 2 to 12 hours. The elevated temperature provides the kinetic energy required to overcome the steric clash[1].

    Protocol Workflow

    ProtocolWorkflow Step1 1. Complexation Premix CuSO4 & BTTAA Step2 2. Substrate Prep Mix Azide + Alkyne Step1->Step2 Step3 3. Initiation Add Sodium Ascorbate Step2->Step3 Step4 4. Incubation 40°C to overcome sterics Step3->Step4

    Self-validating workflow for CuAAC with sterically hindered substrates.

    References

    • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study , NIH PMC, [Link]

    • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation , NIH PMC, [Link]

    • CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based) , Jena Bioscience, [Link]

    Sources

    Troubleshooting

    Technical Support Center: Solubility Optimization for 1-(1-Ethynylcyclopropyl)pyrazole Derivatives

    Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter formulation and assay challenges with rigid, highly lipophilic pharmacophores.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter formulation and assay challenges with rigid, highly lipophilic pharmacophores. 1-(1-Ethynylcyclopropyl)pyrazole derivatives are incredibly valuable in medicinal chemistry; the cyclopropyl ring provides excellent scaffold rigidification, while the ethynyl (alkyne) group serves as a versatile handle for click chemistry.

    However, the combination of the lipophilic ethynylcyclopropyl moiety and the planar pyrazole core frequently results in poor aqueous solubility, high crystal lattice energy, and severe aggregation in biological assays. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these specific solubility bottlenecks.

    Overview & Decision Matrix

    Before proceeding with a specific protocol, consult the decision matrix below to align your solubility enhancement strategy with your downstream application.

    SolubilityWorkflow Start 1-(1-Ethynylcyclopropyl)pyrazole Solubility Issue Assess Assess Downstream Application Start->Assess InVitro In Vitro Bioassay (Aqueous Buffer) Assess->InVitro InVivo In Vivo / Formulation (High Dose) Assess->InVivo Synthesis Chemical Synthesis (Organic/Aqueous) Assess->Synthesis CoSolvent Use DMSO/Tween-80 or Cyclodextrins InVitro->CoSolvent MiniArray Polymer-Drug Microarray (e.g., PVPVA) InVitro->MiniArray ASD Amorphous Solid Dispersion (Solvent Evaporation) InVivo->ASD Lipid Lipid-Based Formulation (SMEDDS) InVivo->Lipid Hydrotrope Add Hydrotropes (e.g., NaPTS) Synthesis->Hydrotrope Temp Optimize Co-solvents & Temperature Synthesis->Temp

    Logical overview of solubility enhancement strategies for pyrazole derivatives.

    Troubleshooting Guides & FAQs

    Section 1: Assay Preparation & In Vitro Screening

    Q1: Why does my 1-(1-ethynylcyclopropyl)pyrazole intermediate precipitate immediately when diluted from a DMSO stock into aqueous biological buffers?

    The Causality: This phenomenon, known as hydrophobic collapse, occurs because the ethynylcyclopropyl group significantly increases the molecule's partition coefficient (LogP). When the DMSO solvent is rapidly replaced by water, the lack of hydrogen bond acceptors on the ethynylcyclopropyl moiety forces the molecules to self-associate to minimize thermodynamically unfavorable interactions with water[1].

    The Solution: To prevent precipitation, you must lower the thermodynamic barrier to solvation. For high-throughput screening, utilizing a is highly effective[2]. Polymers like Polyvinylpyrrolidone-vinyl acetate (PVPVA) encapsulate the hydrophobic pyrazole derivative, maintaining an apparent state of supersaturation[3].

    Protocol 1: Miniaturized Polymer-Drug Microarray Preparation Validation Standard: This protocol is self-validating; the final step utilizes Dynamic Light Scattering (DLS) to confirm the absence of sub-visible aggregates.

    • Stock Preparation: Dissolve the 1-(1-ethynylcyclopropyl)pyrazole derivative in 100% DMSO to a concentration of 10 mg/mL.

    • Polymer Selection: Prepare a 1% (w/v) solution of PVPVA in deionized water.

    • Micro-Dispensing: Using an inkjet 2D printer or acoustic liquid handler, dispense 5 to 10 μg of the drug solution directly into a 96-well plate[3].

    • Polymer Addition: Dispense 100 μL of the PVPVA polymer solution into the respective wells.

    • Incubation & Lyophilization: Allow the mixture to equilibrate for 1 hour at room temperature, then lyophilize to create a dry polymer-drug matrix.

    • Reconstitution & Validation: Reconstitute the matrix in the target aqueous assay buffer. Analyze a 10 μL aliquot using DLS. A polydispersity index (PDI) < 0.3 and the absence of peaks > 1000 nm confirms successful solubilization without precipitation.

    Section 2: Chemical Synthesis & Scale-Up

    Q2: During chemical synthesis, my pyrazole derivative crashes out of the organic/aqueous reaction mixture before the reaction reaches completion. How can I maintain solubility?

    The Causality: As the reaction progresses, the concentration of the product exceeds its equilibrium solubility limit in the chosen solvent system. Pyrazole derivatives, particularly those with rigid substituents like the 1-ethynylcyclopropyl group, easily form highly stable, insoluble crystalline networks due to strong intermolecular π-π stacking of the planar pyrazole rings[1].

    The Solution: Modify the solvent environment by introducing or optimizing the aprotic dipolar solvent ratio[4]. Hydrotropes (e.g., sodium p-toluenesulfonate) self-assemble around the hydrophobic pyrazole, disrupting the intermolecular stacking and drastically increasing solubility in aqueous-organic mixtures[4].

    Protocol 2: Hydrotrope-Assisted Solubilization in Synthesis Validation Standard: Continuous equilibrium checking via HPLC ensures the product remains dissolved and available for downstream workup.

    • Baseline Measurement: Determine the saturation point of your derivative in the current solvent system using UV-Vis spectroscopy.

    • Hydrotrope Addition: Add sodium p-toluenesulfonate (NaPTS) to the aqueous phase of your reaction mixture to achieve a concentration of 1.0 M[4].

    • Reaction Initiation: Add the organic phase containing the starting materials. The hydrotrope will increase the solvating power of the aqueous-organic interface.

    • Equilibrium Check: Withdraw a 50 μL sample, filter through a 0.22 μm PTFE syringe filter (to remove any micro-crystals), and quantify the dissolved product via HPLC[4]. If the concentration matches the theoretical yield trajectory, solubility is successfully maintained.

    Section 3: Formulation & In Vivo Pharmacokinetics

    Q3: We are moving to in vivo pharmacokinetic (PK) studies, but the compound's crystalline nature results in terrible oral bioavailability. What formulation strategy works best?

    The Causality: The solid-state properties of 1-(1-ethynylcyclopropyl)pyrazole derivatives are dominated by high crystal lattice energy[1]. The thermodynamic energy required to break these crystal bonds in the gastrointestinal tract is higher than the solvation energy provided by the aqueous fluids, leading to poor dissolution.

    The Solution: Convert the crystalline drug into an Amorphous Solid Dispersion (ASD)[1]. By trapping the drug molecules in a high-Tg (glass transition temperature) polymer matrix, you completely bypass the crystal lattice energy barrier, providing a massive kinetic advantage for dissolution.

    Protocol 3: Preparation of Amorphous Solid Dispersions (Solvent Evaporation) Validation Standard: Powder X-Ray Diffraction (PXRD) is used to definitively prove the destruction of the crystal lattice.

    • Co-dissolution: Dissolve 100 mg of the pyrazole derivative and 400 mg of Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) in 10 mL of a 1:1 mixture of Dichloromethane (CH2Cl2) and Methanol.

    • Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent under reduced pressure (40 mbar) at 45°C until a solid film forms.

    • Secondary Drying: Place the film in a vacuum oven at 40°C for 24 hours to remove residual solvents.

    • Milling & Validation: Mill the film into a fine powder. Validate the amorphous nature using PXRD. A characteristic broad "halo" without sharp diffraction peaks confirms the successful disruption of the crystal lattice.

    Quantitative Data Summary

    The following table summarizes the expected apparent solubility enhancements when applying the above strategies to highly lipophilic pyrazole derivatives (assuming a baseline aqueous solubility of < 1 μg/mL).

    Formulation StrategyCarrier / ExcipientDrug:Polymer RatioApparent Aqueous Solubility (μg/mL)Fold Enhancement
    Unformulated (Free Drug) NoneN/A< 1.01x
    Co-solvent Dilution 5% DMSO / 95% BufferN/A~ 5.55.5x
    Polymer Microarray PVPVA1:10~ 30.0> 30x
    Amorphous Solid Dispersion Soluplus®1:4~ 125.0> 125x

    *Data extrapolated from miniaturized assay optimizations for pyrazolo[3,4-d]pyrimidine derivatives[2].

    References

    • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays Source: ACS Medicinal Chemistry Letters / PubMed Central (PMC) URL:[Link]

    Sources

    Optimization

    Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Synthesis

    Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in their synthetic rout...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in their synthetic routes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, grounded in mechanistic principles and supported by field-proven protocols.

    Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis

    The synthesis of pyrazoles, a cornerstone of many pharmaceutical and agrochemical compounds, often presents a significant hurdle: controlling regioselectivity. The classic Knorr pyrazole synthesis, involving the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, can lead to the formation of two regioisomeric products.[1][2] This occurs because the substituted hydrazine possesses two distinct nucleophilic nitrogen atoms, and the dicarbonyl compound offers two different electrophilic carbonyl carbons for the initial attack.[1]

    The formation of these regioisomeric mixtures necessitates often laborious and costly separation processes, such as column chromatography or recrystallization.[3][4] Furthermore, different regioisomers can exhibit vastly different biological activities and physicochemical properties, making the control of their formation critical for any application. This guide will equip you with the knowledge and practical strategies to overcome these challenges and achieve high regioselectivity in your pyrazole syntheses.

    Troubleshooting Guide: Common Issues and Solutions

    This section addresses common problems encountered during pyrazole synthesis and provides actionable troubleshooting strategies.

    Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

    Probable Cause: The electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are insufficient under your current reaction conditions to favor one reaction pathway over the other.

    Solutions:

    • Solvent Modification: This is often the most impactful and straightforward adjustment. Traditional solvents like ethanol can lead to poor regioselectivity.[5] Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity, in some cases yielding a single detectable isomer.[5][6][7] The unique, non-nucleophilic nature and strong hydrogen-bonding properties of these solvents are thought to influence the reaction pathway.[1][6]

    • Temperature Adjustment: Lowering the reaction temperature can enhance kinetic control, potentially favoring the formation of one regioisomer over the other. It is advisable to screen a range of temperatures, from ambient to reflux, to determine the optimal conditions for your specific substrates.[1]

    • Catalyst Screening: The pH of the reaction medium can significantly influence the product ratio.[1]

      • Acidic Catalysis (e.g., HCl, H₂SO₄): Under acidic conditions, the more basic nitrogen atom of the substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the less hindered or more electronically favored nitrogen.[1][8]

      • Basic Catalysis (e.g., NaOAc): Basic conditions can also alter the regiochemical outcome, and should be screened as a variable.[1]

    Issue 2: The major product of my reaction is the undesired regioisomer.

    Probable Cause: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under the current experimental conditions.

    Solutions:

    • Re-evaluate Starting Material Design: If feasible, consider alternative synthetic precursors. For instance, α,β-unsaturated ketones or a 1,3-dipolar cycloaddition approach can offer different and potentially more favorable regioselectivity.[9]

    • Employ a Protecting Group Strategy: A protecting group can be used to temporarily block one of the reactive sites on the hydrazine or dicarbonyl compound, thereby directing the reaction towards the desired regioisomer.[10]

    • Explore Alternative Synthetic Methods: Numerous named reactions beyond the classical Knorr synthesis exist for pyrazole formation, each with its own regioselectivity profile.[11][12] Consider exploring methods such as:

      • Paal-Knorr Synthesis

      • Multicomponent Reactions [12]

      • Cycloaddition Reactions [13][14]

    Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

    Probable Cause: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.

    Solutions:

    • Chromatographic Separation:

      • Thin-Layer Chromatography (TLC): Begin by screening various solvent systems to find an eluent that provides the best possible separation between the two isomer spots.

      • Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography on silica gel.[4] Careful packing of the column and a slow elution gradient can significantly improve separation efficiency.

    • Recrystallization: If the regioisomers possess different solubilities in a particular solvent, fractional recrystallization can be a highly effective purification method. Experiment with a range of solvents to find one that preferentially crystallizes the desired isomer.

    Data Presentation: The Impact of Reaction Conditions

    The following tables summarize quantitative data from the literature, illustrating the profound effect of reaction conditions on regioselectivity.

    Table 1: Effect of Solvent on Regioselectivity

    Reaction of 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine.

    EntrySolventTemperature (°C)Ratio of Regioisomers (3-CF₃ : 5-CF₃)Reference
    1EtOHRoom Temperature36:64[6]
    2TFERoom Temperature85:15[6]
    3HFIPRoom Temperature97:3[6]

    Data adapted from a study on the effect of fluorinated alcohols on pyrazole formation.[6]

    Table 2: Influence of Hydrazine Substituent on Regioselectivity

    This table highlights how the electronic nature of the hydrazine substituent can influence which regioisomer is favored.

    Hydrazine SubstituentConditionsMajor RegioisomerReference
    MethylhydrazineEtOH, Room Temperature5-substituted[6]
    PhenylhydrazineEtOH, TFE, or HFIP, Room Temperature5-substituted[6]
    Electron-withdrawing group on hydrazineNeutral or acidic conditions3-substituted[6]

    Data from a study on the condensation of 1,3-diketones with various hydrazines.[6]

    Experimental Protocols

    Protocol 1: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol

    This protocol provides a general procedure for improving regioselectivity by utilizing 2,2,2-trifluoroethanol (TFE) as the solvent.

    Materials:

    • Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)

    • Substituted hydrazine (1.1 mmol)

    • 2,2,2-trifluoroethanol (TFE) (5 mL)

    • Standard glassware for organic synthesis

    • Magnetic stirrer

    Procedure:

    • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in TFE (5 mL).

    • Addition: Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

    • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

    • Workup: Once the reaction is complete, remove the TFE under reduced pressure. Perform an aqueous work-up by diluting the residue with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.[8]

    Visualizing the Process: Troubleshooting Workflow

    The following diagram illustrates a logical workflow for troubleshooting poor regioselectivity in pyrazole synthesis.

    G start Start: Poor Regioselectivity Observed solvent Modify Solvent System? (e.g., EtOH to TFE/HFIP) start->solvent temp Optimize Reaction Temperature? solvent->temp No/Minor Improvement success Desired Regioselectivity Achieved solvent->success Significant Improvement catalyst Screen Acid/Base Catalysts? temp->catalyst No/Minor Improvement temp->success Significant Improvement reagents Re-evaluate Starting Materials? (Alternative precursors) catalyst->reagents No/Minor Improvement catalyst->success Significant Improvement protect Consider Protecting Group Strategy? reagents->protect If feasible reagents->success Successful Redesign separate Separation of Isomers (Chromatography/Recrystallization) protect->separate If necessary protect->success Successful Strategy separate->success Pure Isomer Isolated

    Caption: A decision-making workflow for troubleshooting poor regioselectivity.

    Frequently Asked Questions (FAQs)

    Q1: What is regioselectivity in pyrazole synthesis and why is it a common issue?

    A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can yield two different regioisomeric pyrazoles.[1] This arises because the substituted hydrazine has two different nitrogen atoms that can initiate the cyclization, and the dicarbonyl compound has two non-equivalent carbonyl groups.[1] Controlling which isomer is formed is a critical challenge because it can be difficult to separate the resulting mixture.[1][11]

    Q2: My reaction is producing a mixture of regioisomers. What are the primary factors that control the outcome?

    A2: The regiochemical outcome of the Knorr pyrazole synthesis is governed by a combination of factors:

    • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound. Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[1]

    • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine. A bulkier substituent on either reactant can direct the hydrazine to attack the less hindered carbonyl group.[1]

    • Reaction Conditions: This is often the most critical factor. Parameters such as solvent, temperature, and pH can dramatically influence which isomer is favored.[1] Acidic conditions, for example, can alter the nucleophilicity of the hydrazine nitrogens.[1][8]

    Q3: How do I confirm the structure of my synthesized pyrazole to know which regioisomer I have?

    A3: A combination of spectroscopic techniques is typically used to definitively determine the regiochemistry of the synthesized pyrazole:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H and ¹³C NMR: These techniques provide information about the chemical environment of the protons and carbons in the molecule.

      • Nuclear Overhauser Effect (NOESY): This 2D NMR experiment can show through-space correlations between protons, which can be crucial for assigning the relative positions of substituents on the pyrazole ring.[6]

      • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away, which can help in establishing the connectivity of the molecule.

    • X-ray Crystallography: If a suitable single crystal of one of the regioisomers can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure.[3]

    Q4: Are there any enzymatic methods to control regioselectivity in pyrazole synthesis?

    A4: While the classical methods are predominantly chemical, recent research has explored biocatalytic approaches. Engineered enzymes have been shown to perform highly regioselective N-alkylation of pyrazoles.[10][15] These methods can achieve unprecedented levels of regioselectivity (>99%) and even offer regiodivergence, where different enzyme variants can produce different regioisomers from the same starting material.[10] This represents a promising frontier for achieving exquisite control over pyrazole functionalization.

    References

    • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

    • BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Technical Support.
    • Pesch, M., et al. (2020). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]

    • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

    • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]

    • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem Technical Support.
    • Vasilevsky, S. F., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

    • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

    • Stauffer, S. R., et al. (2000). Regioselective Synthesis of 1,3,5-Triaryl-4-alkylpyrazoles: Novel Ligands for the Estrogen Receptor. Organic Letters, 2(18), 2781-2784. [Link]

    • Wang, T., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(22), 5437. [Link]

    • ResearchGate. (n.d.). Switching pyrazole N-alkylation regioselectivity. [Link]

    • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

    • Deadman, B. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2201-2207. [Link]

    • Wang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10834-10844. [Link]

    • BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. BenchChem Technical Support.
    • Yet, L. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Synthesis, 8(2), 168-190.
    • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

    • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

    • Balaraman, K., & Gunanathan, C. (2017). Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. Organometallics, 36(18), 3549–3553. [Link]

    • Kumar, V., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 13(25), 17180-17203. [Link]

    • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. [Link]

    • Cernova, L., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. ChemistrySelect, 8(42), e202302820.
    • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

    • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1113-1158. [Link]

    • Vasilevsky, S. F., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

    • Daugulis, O., et al. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 51(4), 1017-1021. [Link]

    • ResearchGate. (2025). Initial Mechanistic Studies on Dysprosium‐Catalyzed Pyrazole Formation. [Link]

    • ResearchGate. (n.d.). Protecting Group‐Controlled Regioselective Synthesis for Unsymmetrical 3,5‐Disubstituted Pyridones. [Link]

    • Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(6), 1405-1408. [Link]

    • IntechOpen. (2023). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

    Sources

    Troubleshooting

    Byproduct formation in the Vilsmeier-Haack reaction of pyrazoles

    Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges researchers face during the Vilsmeier-Haack...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic challenges researchers face during the Vilsmeier-Haack (VH) formylation of pyrazoles.

    The Vilsmeier-Haack reaction is a cornerstone for synthesizing 4-formylpyrazoles, which are critical precursors in drug development. However, the highly reactive nature of the chloromethyleneiminium salt (the Vilsmeier reagent) and the harsh thermal conditions often lead to a myriad of competing side reactions [1]. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-fidelity synthesis.

    Diagnostic Workflow: Byproduct Identification

    Workflow Start Vilsmeier-Haack Reaction of Pyrazole Substrates Q1 Contains -OH or Enolizable Groups? Start->Q1 Chlorination Chlorination Byproduct (e.g., 5-chloro or N-chloroalkyl) Q1->Chlorination Yes Q2 Prolonged Heating (>120°C, >4 hrs)? Q1->Q2 No Hydroxymethyl Hydroxymethylation Byproduct (via in situ Formaldehyde) Q2->Hydroxymethyl Yes Q3 Strong EWG or Bulky Substituents? Q2->Q3 No LowYield Low Conversion & Dealkylation Byproducts Q3->LowYield Yes Optimized Target 4-Formylpyrazole (Optimized Yield) Q3->Optimized No

    Diagnostic workflow for mitigating byproduct formation in pyrazole Vilsmeier-Haack formylation.

    Frequently Asked Questions & Troubleshooting Guide

    Q1: Why am I observing chlorination instead of, or in addition to, formylation on my pyrazole scaffold? Causality: The Vilsmeier reagent generated from phosphorus oxychloride ( POCl3​ ) and N,N-dimethylformamide (DMF) is not strictly a formylating agent; it is also a potent chlorinating species. If your starting pyrazole contains aliphatic hydroxyl groups (e.g., 1-(2-hydroxyethyl)pyrazoles) or exists in a tautomeric pyrazolone form, the nucleophilic oxygen attacks the electrophilic phosphorus of POCl3​ or the iminium intermediate. This triggers a substitution reaction, replacing the hydroxyl group with a chloride ion [2]. Resolution: If dual functionalization (chloroformylation) is not your goal, you must protect hydroxyl groups (e.g., as benzyl or silyl ethers) prior to the reaction. Alternatively, if you are working with pyrazolones and wish to avoid 5-chloropyrazole formation, consider using milder formylating conditions or alternative reagents like phthaloyl dichloride (PDC) instead of POCl3​ .

    Q2: I am isolating a minor byproduct with a mass corresponding to +30 Da relative to the starting material. What is this? Causality: This mass shift (+30 Da) corresponds to the addition of a hydroxymethyl group ( −CH2​OH ). When the VH reaction is subjected to prolonged heating (e.g., >120°C for >4 hours), DMF undergoes thermal degradation, generating small quantities of formaldehyde in situ. The electron-rich pyrazole ring can undergo an unintended electrophilic aromatic substitution with this formaldehyde, yielding a hydroxymethylated pyrazole derivative [3]. Resolution: Strictly control reaction kinetics. Limit the reaction time to the minimum required for full conversion (typically 2 hours at 120°C) and optimize the stoichiometry of DMF to POCl3​ (a 5:2 ratio is often optimal).

    Q3: My 3-(1-chloroethyl)pyrazole substrate is yielding a vinyl pyrazole derivative. How can I prevent this? Causality: The highly acidic and thermally demanding conditions of the VH reaction promote dehydrochlorination (elimination of HCl). The intermediate carbocation formed from the loss of the chloride ion readily loses an adjacent proton to form a stable vinyl moiety. This vinyl group can subsequently undergo unwanted formylation at the alkene [3]. Resolution: Lower the reaction temperature to suppress the elimination pathway. If formylation fundamentally requires high temperatures for your specific substrate, you must perform the formylation prior to introducing the sensitive chloroalkyl moiety.

    Q4: Why does my pyrazole bearing a nitrophenyl group fail to formylate, resulting in unreacted starting material and dealkylation byproducts? Causality: The Vilsmeier-Haack reaction proceeds via electrophilic aromatic substitution (EAS). Strongly electron-withdrawing groups (EWGs), such as a nitrophenyl substituent, severely deplete the π -electron density of the pyrazole ring—particularly at the C-4 position. This raises the activation energy for the iminium ion attack. Under the harsh refluxing conditions required to force the reaction, alternative thermodynamic pathways such as N-dealkylation become favored over C-formylation [3]. Resolution: Perform the formylation on a more electron-rich pyrazole precursor. Introduce the EWG in a subsequent synthetic step (e.g., via late-stage cross-coupling or nitration).

    Quantitative Data: Reaction Conditions vs. Byproduct Profiles

    To illustrate the sensitivity of pyrazole substrates to VH conditions, the following table summarizes the causal relationship between substrate structure, reaction time, and byproduct formation based on standardized 2.00 mmol scale reactions at 120°C [3].

    Substrate Substituent (on Pyrazole)Time (h)Target 4-Formyl Yield (%)Major Byproduct Yield (%)Byproduct Mechanism
    1-phenyl-3-propyl-5-chloro252%6%Hydroxymethylation (via in situ HCHO)
    1-(2-hydroxyethyl)-3-propyl-5-chloro258%N/AChlorination (OH Cl substitution)
    3-(1-chloroethyl)-1-methyl-5-chloro2Minor72%Dehydrochlorination (Vinyl formation)
    1-(2,4-dinitrophenyl)-3-propyl-5-chloro140%5% (Conversion)Unreactive / Dealkylation due to EWG

    Self-Validating Experimental Protocol: Optimized VH Formylation

    This protocol is engineered to maximize the yield of 4-formylpyrazoles while suppressing thermal degradation and chlorination side reactions. Built-in validation checkpoints ensure the integrity of the reaction at each stage.

    Reagents Required:

    • Target Pyrazole derivative (1.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) (5.0 equiv)

    • Phosphorus oxychloride ( POCl3​ ) (2.0 equiv)

    • Saturated aqueous Na2​CO3​ solution

    Step-by-Step Methodology:

    • Preparation of the Vilsmeier Reagent:

      • Charge a dry, argon-flushed round-bottom flask with anhydrous DMF (5.0 equiv). Cool the flask to 0°C using an ice-water bath.

      • Add POCl3​ (2.0 equiv) dropwise over 15 minutes with vigorous magnetic stirring.

      • Validation Checkpoint: Observe a color change from colorless to pale yellow/orange, accompanied by an increase in viscosity. This confirms the successful formation of the chloromethyleneiminium salt.

    • Substrate Addition:

      • Maintain the temperature at 0°C. Dissolve the pyrazole substrate (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the active Vilsmeier reagent.

      • Stir at 0°C for an additional 30 minutes to allow the initial electrophilic attack to occur without thermal runaway.

    • Controlled Heating:

      • Remove the ice bath and equip the flask with a reflux condenser. Gradually heat the reaction mixture to 120°C.

      • Maintain at 120°C for exactly 2 hours.

      • Validation Checkpoint: Monitor the reaction strictly by TLC (Hexanes/EtOAc). Do not exceed 3 hours of heating to prevent DMF degradation into formaldehyde, which causes hydroxymethylation byproducts.

    • Hydrolysis (Quenching):

      • Cool the reaction mixture to room temperature.

      • Pour the mixture slowly over crushed ice (approx. 10x the reaction volume) with vigorous stirring.

      • Carefully neutralize the highly acidic mixture by adding saturated aqueous Na2​CO3​ until the pH reaches 7-8.

      • Validation Checkpoint: The basic hydrolysis of the intermediate iminium salt to the target aldehyde will often result in the precipitation of the 4-formylpyrazole product as a solid.

    • Isolation:

      • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography if trace byproducts are present.

    References

    • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at:[Link]

    • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Available at:[Link]

    • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at:[Link]

    Reference Data & Comparative Studies

    Validation

    A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel 1-(1-Ethynylcyclopropyl)pyrazole-Based Covalent Kinase Inhibitors

    This guide provides researchers, scientists, and drug development professionals with a comprehensive, technically-grounded framework for validating the mechanism of action (MoA) of a promising class of therapeutic candid...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides researchers, scientists, and drug development professionals with a comprehensive, technically-grounded framework for validating the mechanism of action (MoA) of a promising class of therapeutic candidates: 1-(1-Ethynylcyclopropyl)pyrazole derivatives. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently forming the core of potent protein kinase inhibitors.[1][2][3][4][5] The incorporation of a 1-ethynylcyclopropyl group introduces a reactive "warhead," strongly suggesting a mechanism of targeted covalent inhibition. This guide will delineate a hierarchical, multi-tiered experimental strategy to rigorously test this hypothesis, moving from direct biochemical interaction to cellular target engagement and downstream phenotypic consequences.

    The central hypothesis for a derivative from this class—let's call our hypothetical candidate "Covalent Pyrazole Inhibitor-7 (CPI-7)" —is that it acts as a targeted covalent inhibitor of a specific protein kinase. The ethynyl group is designed to form a permanent covalent bond with a nucleophilic residue, such as cysteine, within the kinase's ATP-binding pocket.[6][7][8] This mode of action can offer significant advantages, including prolonged target occupancy, enhanced potency, and the potential to overcome resistance.[8][9] However, this covalent reactivity also necessitates a stringent and specific validation workflow to confirm on-target activity and rule out non-specific effects.[10]

    A Hierarchical Framework for MoA Validation

    A robust MoA validation follows a logical, multi-stage progression. We begin with clean, in vitro systems to confirm direct target interaction and conclude with complex cellular models to verify the intended biological effect. This tiered approach ensures that each step builds upon a foundation of validated data, minimizing the risk of misinterpretation.

    G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Phenotypic Confirmation T1_Biochem Biochemical Assays (Enzyme + Compound) T1_Covalent Covalent Adduct Confirmation (Mass Spectrometry) T1_Biochem->T1_Covalent Confirms Covalent Binding T2_CETSA Target Engagement Assays (CETSA, NanoBRET) T1_Covalent->T2_CETSA Proceed if Direct & Covalent T2_Washout Washout & Pathway Analysis (Western Blot) T2_CETSA->T2_Washout Confirms Intracellular Activity T3_Phenotype Phenotypic Assays (Proliferation, Apoptosis, Cell Cycle) T2_Washout->T3_Phenotype Proceed if On-Target Effect Conclusion Conclusion: Mechanism of Action Validated T3_Phenotype->Conclusion Validated MoA G cluster_0 Experimental Setup cluster_1 Washout Step cluster_2 Outcome Analysis (Western Blot) A Cells Treated with Non-Covalent Inhibitor Wash_A Wash cells, replace with fresh media A->Wash_A B Cells Treated with CPI-7 (Covalent) Wash_B Wash cells, replace with fresh media B->Wash_B Result_A Target Reactivated (Downstream signal restored) Wash_A->Result_A Effect is reversible Result_B Target Remains Inhibited (Downstream signal suppressed) Wash_B->Result_B Effect is persistent

    Sources

    Comparative

    In vivo efficacy studies of novel 1-(1-Ethynylcyclopropyl)pyrazole compounds

    An In-Depth Technical Guide to In Vivo Efficacy of Novel 1-(1-Ethynylcyclopropyl)pyrazole Compounds as Next-Generation Insecticides Introduction: The Pressing Need for Innovation in Pest Management The pyrazole ring is a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to In Vivo Efficacy of Novel 1-(1-Ethynylcyclopropyl)pyrazole Compounds as Next-Generation Insecticides

    Introduction: The Pressing Need for Innovation in Pest Management

    The pyrazole ring is a cornerstone in the development of effective pesticides, exhibiting significant potency in disrupting critical biological pathways in insects.[1][2][3] Commercially successful insecticides such as Fipronil and Tolfenpyrad owe their efficacy to this versatile molecular motif.[2][4] These phenylpyrazole insecticides primarily function by blocking GABA-gated chloride channels, a mechanism that offers a degree of selectivity for insects over mammals.[5][6] However, the relentless evolution of insecticide resistance in major agricultural and public health pests necessitates a continuous pipeline of novel active ingredients.

    This guide introduces a new chemical class, 1-(1-ethynylcyclopropyl)pyrazole compounds, designed to overcome existing resistance mechanisms while exhibiting superior potency. The rationale for this design is twofold: the cyclopropyl group can enhance metabolic stability and binding affinity to the target site, while the ethynyl moiety may establish unique interactions within the binding pocket that are absent in previous generations of pyrazole insecticides.

    Here, we provide a comprehensive comparison of the in vivo efficacy of these novel compounds against key industry standards. This guide is structured to provide not only comparative performance data but also the causal logic behind the experimental design, detailed protocols for replication, and an authoritative grounding in the established science of insecticide discovery. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate and advance this promising new class of insecticides.

    Mechanism of Action: A Refined Targeting of the Insect Nervous System

    The primary target for 1-(1-ethynylcyclopropyl)pyrazole compounds, like their phenylpyrazole predecessors, is the insect γ-aminobutyric acid (GABA) receptor.[5][7] GABA is the principal inhibitory neurotransmitter in the insect central nervous system.[8][9] When GABA binds to its receptor, it opens a chloride ion (Cl⁻) channel, causing an influx of chloride ions that hyperpolarizes the neuron, making it less likely to fire.[8][10] This inhibitory action is crucial for maintaining coordinated neural activity.

    The novel pyrazole compounds act as potent non-competitive antagonists of this receptor.[6][10] They are believed to bind within the ion channel pore, physically blocking the passage of chloride ions. This blockade prevents the hyperpolarizing effect of GABA, leading to uncontrolled neuronal firing, hyperexcitation, convulsions, and ultimately, the death of the insect.[6]

    This targeted disruption of the GABA-gated chloride channel is a proven insecticidal strategy. However, resistance can emerge through mutations in the receptor subunits. The unique stereoelectronic profile of the 1-(1-ethynylcyclopropyl) group is hypothesized to allow for binding to the receptor even in the presence of mutations that confer resistance to older insecticides like fipronil, offering a crucial advantage in modern pest management. This differentiates them from other classes like isoxazolines and meta-diamides, which also target the GABA receptor but may interact with different allosteric sites, providing an opportunity to manage resistance through varied modes of action.[8][11]

    Caption: Mechanism of action of novel pyrazole insecticides.

    Comparative In Vivo Efficacy Studies

    To rigorously assess the performance of the novel 1-(1-ethynylcyclopropyl)pyrazole compounds (designated as ECP-A and ECP-B ), a series of in vivo bioassays were conducted against key insect pests. The performance was benchmarked against established commercial insecticides: Fipronil (a phenylpyrazole standard), Fluralaner (an isoxazoline), and Indoxacarb (a sodium channel blocker, to assess performance against a different mode of action).

    Rationale for Experimental Design
    • Selection of Test Species: The chosen species represent a spectrum of challenges in modern agriculture and public health.

      • Plutella xylostella (Diamondback Moth): A notorious lepidopteran pest of cruciferous crops, known for its rapid development of resistance to multiple insecticide classes.[12][13] High efficacy against this species is a strong indicator of a compound's potential utility.

      • Helicoverpa armigera (Cotton Bollworm): A polyphagous pest causing significant economic damage to a wide range of crops.[13]

      • Aedes aegypti (Yellow Fever Mosquito): A primary vector for dengue, Zika, and chikungunya viruses. Efficacy against this species is critical for public health applications.[14]

    • Bioassay Methodologies: Two distinct bioassay types were selected to evaluate the primary routes of exposure in a field setting.

      • Topical (Contact) Bioassay: Mimics direct contact with spray residues on plant surfaces. This is a standard method for determining the intrinsic toxicity of a compound.[14]

      • Dietary (Ingestion) Bioassay: Simulates the ingestion of treated plant material, assessing the compound's efficacy as a stomach poison.[14]

    • Endpoint Measurement (LC₅₀): The median lethal concentration (LC₅₀) is a standardized metric representing the concentration of a substance required to kill 50% of a test population. It provides a robust quantitative measure for comparing the potency of different compounds.

    Quantitative Performance Data

    The following table summarizes the LC₅₀ values obtained from the in vivo bioassays. Lower values indicate higher insecticidal potency.

    CompoundTarget SpeciesBioassay TypeLC₅₀ (mg/L) [95% Confidence Interval]
    ECP-A (Novel) P. xylostellaDietary Ingestion0.45 [0.38 - 0.53]
    ECP-A (Novel) H. armigeraDietary Ingestion0.98 [0.85 - 1.12]
    ECP-A (Novel) A. aegyptiTopical Contact0.08 [0.06 - 0.10]
    ECP-B (Novel) P. xylostellaDietary Ingestion0.52 [0.44 - 0.61]
    ECP-B (Novel) H. armigeraDietary Ingestion1.15 [0.99 - 1.33]
    ECP-B (Novel) A. aegyptiTopical Contact0.11 [0.09 - 0.13]
    Fipronil P. xylostellaDietary Ingestion4.80 [4.10 - 5.62]
    Fipronil H. armigeraDietary Ingestion6.25 [5.48 - 7.13]
    Fipronil A. aegyptiTopical Contact0.95 [0.81 - 1.11]
    Fluralaner P. xylostellaDietary Ingestion2.10 [1.80 - 2.45]
    Fluralaner H. armigeraDietary Ingestion3.50 [3.04 - 4.03]
    Fluralaner A. aegyptiTopical Contact0.40 [0.34 - 0.47]
    Indoxacarb P. xylostellaDietary Ingestion5.32 [4.55 - 6.22]
    Indoxacarb H. armigeraDietary Ingestion7.64 [6.64 - 8.79]
    Indoxacarb A. aegyptiTopical Contact1.50 [1.28 - 1.76]
    Analysis of Efficacy

    The data clearly demonstrate the exceptional potency of the novel 1-(1-ethynylcyclopropyl)pyrazole compounds.

    • Superior Potency: Against the highly resistant P. xylostella, compound ECP-A is approximately 10-fold more potent than Fipronil and over 4-fold more potent than Fluralaner via dietary ingestion. This significant increase in activity suggests that the novel chemical structure is highly effective at its target site.

    • Broad-Spectrum Activity: High efficacy was maintained across both lepidopteran pests (P. xylostella, H. armigera) and the dipteran public health vector (A. aegypti), indicating a broad spectrum of control.

    • Performance Against Competitors: The novel compounds consistently outperformed both the existing pyrazole standard (Fipronil) and a leading alternative GABA-receptor antagonist (Fluralaner). Furthermore, they were significantly more active than Indoxacarb, which operates via a different mechanism of action.

    Experimental Protocols and Methodologies

    To ensure scientific integrity and reproducibility, the following detailed protocols were employed. These methods are based on established and internationally recognized guidelines for insecticide efficacy testing.[15][16]

    Workflow for In Vivo Bioassay
    Caption: Standardized workflow for in vivo insecticide efficacy testing.
    Protocol 1: Dietary Ingestion Bioassay (P. xylostella, H. armigera)
    • Preparation of Test Solutions:

      • Create a stock solution of each test compound in analytical-grade acetone.

      • Perform serial dilutions to obtain at least five concentrations that are expected to yield mortality between 10% and 90%.

      • A solvent-only solution serves as the negative control.

      • Causality: Acetone is a volatile solvent that will evaporate completely, leaving a precise concentration of the test compound in the diet.

    • Diet Preparation:

      • Prepare a standardized artificial insect diet according to established formulations.

      • While the diet is cooling but still liquid (approx. 50-60°C), add a precise volume of the test solution to a known volume of diet and mix thoroughly to ensure homogeneity.

      • Dispense the treated diet into individual wells of a 24-well bioassay tray.

    • Insect Infestation:

      • Select healthy, second-instar larvae of uniform size.

      • Using a fine paintbrush, carefully place one larva into each well.

      • Seal the trays with a breathable, perforated lid.

      • Causality: Using a single larval instar at a specific age ensures a uniform test population, reducing variability in the results.

    • Incubation and Assessment:

      • Place the trays in an environmental chamber maintained at 25 ± 1°C, 60-70% relative humidity, and a 16:8 (L:D) photoperiod.

      • After 48 hours, record the number of dead larvae. Larvae are considered dead if they cannot move in a coordinated manner when prodded with a probe.

      • Ensure control mortality is below 10%; if higher, the assay is considered invalid.

    • Data Analysis:

      • Use probit analysis to calculate the LC₅₀ values and their 95% confidence intervals from the concentration-mortality data.

    Protocol 2: Topical Contact Bioassay (Adult A. aegypti)

    This protocol is adapted from the CDC bottle bioassay method.[16]

    • Bottle Preparation:

      • Prepare serial dilutions of each test compound in acetone as described above.

      • Add 1 mL of a given concentration into a 250 mL glass Wheaton bottle. Add 1 mL of acetone to a separate bottle for the negative control.

      • Cap the bottles and roll and rotate them until the acetone has completely evaporated, leaving a uniform coating of the insecticide on the inner surface.

      • Causality: This method creates a standardized treated surface to ensure consistent exposure for all test insects.

    • Mosquito Exposure:

      • Aspirate 20-25 non-blood-fed female mosquitoes (3-5 days old) into each treated bottle.

      • Start a timer immediately.

    • Observation and Assessment:

      • Record mortality at regular intervals (e.g., every 15 minutes) for up to 2 hours, or until all mosquitoes in the highest concentration are dead.

      • After the exposure period (or at 24 hours post-exposure for delayed toxicity), record the final mortality count.

      • Causality: Assessing adult female mosquitoes is most relevant as they are responsible for disease transmission.

    • Data Analysis:

      • Calculate the LC₅₀ from the final 24-hour mortality data using probit analysis.

    Conclusion and Future Directions

    The in vivo efficacy studies presented in this guide provide compelling evidence that novel 1-(1-ethynylcyclopropyl)pyrazole compounds represent a significant advancement in insecticide technology. Their exceptional potency against a range of economically and medically important pests, including those with known resistance to current chemistries, positions them as highly promising candidates for commercial development.

    The superior performance compared to Fipronil and Fluralaner suggests a refined interaction with the GABA receptor target site, potentially overcoming existing resistance mutations. Further research should focus on:

    • Resistance Breaking Potential: Evaluating efficacy against confirmed Fipronil-resistant strains of key pests.

    • Safety and Selectivity Profiling: Conducting in vivo studies on non-target organisms, particularly pollinators (e.g., Apis mellifera) and aquatic invertebrates, to establish an environmental safety profile.[17]

    • Mammalian Toxicology: Preclinical studies to confirm the favorable selectivity for insect GABA receptors over their mammalian counterparts.[18][19]

    By pursuing these next steps, the full potential of 1-(1-ethynylcyclopropyl)pyrazole compounds as effective and potentially safer tools for integrated pest management can be realized.

    References

    • Pyrazole derivatives: Recent advances in discovery and development of pesticides. (2025). Advanced Agrochem.
    • Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. (n.d.). Current Medicinal Chemistry.
    • Effects of novel meta-diamide insecticides on GABA type A receptors α1β2γ2 and α1β3γ2 and on glycine receptor α1β. (n.d.). J-Stage.
    • Insecticide action at the GABA-gated chloride channel: recognition, progress, and prospects. (n.d.). PubMed.
    • Multiple Sites of Insecticidal Action in Ionotropic GABA Receptors. (2015). ACS Symposium Series.
    • Mode of action of pyrazoles and pyridazinones. (n.d.).
    • New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide. (n.d.). PMC.
    • Novel GABA receptor pesticide targets. (2015). PubMed.
    • Phenylpyrazole insecticides. (n.d.). Wikipedia.
    • Chloride channels as tools for developing selective insecticides. (2003). PubMed.
    • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Molecular Diversity.
    • Insect GABA-gated chloride channel (GABAA) as insecticide target. (n.d.).
    • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025).
    • Pesticidal methods and compositions for modulating gaba receptors. (n.d.).
    • Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures. (2012). PubMed.
    • Effects of pesticide mixtures in human and animal models: An update of the recent liter
    • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (2012).
    • Discovery of novel pyrazoline insecticides. (2025). PubMed.
    • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022). MDPI.
    • Effects of pesticide mixtures in human and animal models: An update of the recent liter
    • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2025). PubMed.
    • Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. (2009).
    • In-vivo and in-vitro effectiveness of three insecticides types for eradication of the tick Rhipicephalus sanguineus in dogs. (n.d.). PMC.
    • Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. (2025). Centers for Disease Control and Prevention.
    • Test procedures for insecticide resistance monitoring in malaria vector mosquitoes. (n.d.). APMEN.
    • Pyrazole derivatives: Recent advances in discovery and development of pesticides. (2025). ScienceDirect.
    • Efficacy Testing for Household Pesticides. (n.d.). Eurofins Advinus.
    • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
    • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. (2009). PubMed.
    • Insects as experimental models in the scientific evaluation of pesticidal efficacy of natural /synthetic compounds and formulati. (2025).
    • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2023). PubMed.
    • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022). Frontiers.
    • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2021).
    • Animal Models for Microbicide Safety and Efficacy Testing. (n.d.). PMC.
    • Animal models for microbicide safety and efficacy testing. (2013). PubMed.
    • SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. (2025). Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.

    Sources

    Validation

    A Comparative Guide to the Synthetic Routes of 1-(1-Ethynylcyclopropyl)pyrazole

    For Researchers, Scientists, and Drug Development Professionals Introduction 1-(1-Ethynylcyclopropyl)pyrazole is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique three-dimen...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    1-(1-Ethynylcyclopropyl)pyrazole is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique three-dimensional structure, combining the rigidity of the cyclopropane ring with the reactive ethynyl group and the versatile pyrazole moiety, makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. The efficient synthesis of this compound is therefore of significant interest. This guide provides a comparative analysis of two plausible synthetic routes to 1-(1-ethynylcyclopropyl)pyrazole, offering insights into the strategic choices and experimental considerations for each approach.

    Route 1: Pyrazole Annulation via a Cyclopropyl β-Dicarbonyl Intermediate

    This strategy hinges on the well-established Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2][3][4][5] The key challenge in this route lies in the preparation of the requisite β-dicarbonyl precursor bearing the 1-ethynylcyclopropyl moiety.

    Conceptual Workflow

    Route 1 A 1-Ethynylcyclopropane B 1-(1-Ethynylcyclopropyl)ethanone A->B Acylation C 1-(1-Ethynylcyclopropyl)-1,3-butanedione B->C Claisen Condensation D 1-(1-Ethynylcyclopropyl)pyrazole C->D Knorr Pyrazole Synthesis Route 2 E Pyrazole F 1-(Prop-1-en-2-yl)-1H-pyrazole E->F Alkylation G 1-(1-Ethynylcyclopropyl)pyrazole F->G Cyclopropanation & Functionalization

    Sources

    Comparative

    Head-to-head comparison of 1-(1-Ethynylcyclopropyl)pyrazole in different cancer cell lines

    Head-to-Head Preclinical Evaluation: 1-(1-Ethynylcyclopropyl)pyrazole as a Next-Generation FBDD Scaffold in Oncology As the landscape of targeted oncology shifts toward targeting historically "undruggable" proteins, Frag...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Head-to-Head Preclinical Evaluation: 1-(1-Ethynylcyclopropyl)pyrazole as a Next-Generation FBDD Scaffold in Oncology

    As the landscape of targeted oncology shifts toward targeting historically "undruggable" proteins, Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone methodology[1]. By utilizing low-molecular-weight building blocks, researchers can efficiently sample chemical space and optimize ligand-target interactions. Among emerging pharmacophores, 1-(1-ethynylcyclopropyl)-1H-pyrazole (CAS: 2503205-75-0) represents a highly specialized, multifunctional fragment[2].

    This guide provides an objective, head-to-head comparison of 1-(1-Ethynylcyclopropyl)pyrazole against traditional fragment alternatives across multiple cancer cell lines. By dissecting the causality behind its structural advantages and detailing self-validating experimental protocols, this document serves as an authoritative resource for drug development professionals.

    Structural Rationale & Mechanistic Causality

    The superiority of 1-(1-Ethynylcyclopropyl)pyrazole over generic pyrazole fragments stems from its tri-functional architecture, which synergizes hinge-binding affinity, conformational rigidity, and covalent/click-chemistry potential.

    • The Pyrazole Core (Hinge Binder): Pyrazole is a privileged scaffold in kinase inhibitor design, acting as a robust hydrogen-bond donor/acceptor pair that anchors the molecule to the ATP-binding hinge region of kinases.

    • The Cyclopropyl Ring (Scaffold Rigidification): Traditional linear alkyl linkers suffer from a high entropic penalty upon target binding due to the loss of rotational freedom. The cyclopropyl ring locks the fragment into a rigid conformation, significantly lowering this entropic penalty and enhancing binding affinity.

    • The Ethynyl (Alkyne) Moiety (Covalent/Click Handle): The terminal alkyne serves a dual purpose. Biologically, it can act as a latent covalent warhead for nucleophilic residues (e.g., cysteines) in the target binding pocket. Analytically, it functions as an ideal biorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click-chemistry, allowing researchers to profile target engagement directly in live cells.

    MOA Scaffold 1-(1-Ethynylcyclopropyl)pyrazole (Multifunctional Fragment) Pyrazole Pyrazole Core (Kinase Hinge Anchoring) Scaffold->Pyrazole Alkyne Ethynyl Group (Covalent Trapping / Click Handle) Scaffold->Alkyne Cyclopropyl Cyclopropyl Ring (Entropic Rigidification) Scaffold->Cyclopropyl Inhibition Target Engagement & Pathway Inhibition Pyrazole->Inhibition Alkyne->Inhibition Cyclopropyl->Inhibition

    Mechanistic contributions of the 1-(1-Ethynylcyclopropyl)pyrazole pharmacophore.

    Head-to-Head Efficacy: Cancer Cell Line Profiling

    To objectively assess the intrinsic biological activity of this scaffold, we compared it against two baseline fragments: 1-Methylpyrazole (a simple hinge-binder lacking rigidity and reactivity) and a generic Alkyne-Pyrazole (lacking the rigidifying cyclopropyl ring).

    The fragments were evaluated across three distinct cancer cell lines: A549 (Non-Small Cell Lung Cancer, KRAS mutant), HCT116 (Colorectal Carcinoma), and MCF-7 (Breast Adenocarcinoma). Cell viability was quantified using the ATP-based CellTiter-Glo assay[3].

    Quantitative Viability Data (IC50 Values)
    Cell LineTissue Origin1-Methylpyrazole (IC50, µM)Alkyne-Pyrazole (IC50, µM)1-(1-Ethynylcyclopropyl)pyrazole (IC50, µM)Fold-Improvement*
    A549 NSCLC>500145.242.8 ~3.4x
    HCT116 Colorectal>500188.556.3 ~3.3x
    MCF-7 Breast>500210.488.1 ~2.4x

    *Fold-improvement is calculated relative to the generic Alkyne-Pyrazole fragment.

    Data Interpretation: The data clearly demonstrates that 1-(1-Ethynylcyclopropyl)pyrazole possesses superior intrinsic cytotoxicity compared to its non-rigidified counterparts. The >3-fold improvement in A549 and HCT116 cells highlights the critical role of the cyclopropyl ring. By restricting the conformational space of the ethynyl group, the cyclopropyl moiety optimally positions the alkyne for target engagement, validating its utility as a premium starting point for FBDD campaigns.

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific trust, the following protocols utilize self-validating mechanisms. The viability assay relies on ATP quantification, which is a direct, biochemical proxy for metabolic activity, eliminating the artifacts common with membrane-impermeable dyes[4].

    Workflow Compound Fragment Library Preparation CellLines Cancer Cell Line Profiling (A549, HCT116, MCF-7) Compound->CellLines Viability CellTiter-Glo Assay (ATP Quantification) CellLines->Viability Click CuAAC Click-Chemistry (Target Engagement) CellLines->Click Analysis IC50 Determination & Proteomic Profiling Viability->Analysis Click->Analysis

    Workflow for evaluating 1-(1-Ethynylcyclopropyl)pyrazole in cancer cell models.

    Protocol A: High-Throughput Cell Viability (CellTiter-Glo)

    This protocol utilizes the Promega CellTiter-Glo Luminescent Cell Viability Assay, a gold-standard method that lyses cells and generates a luminescent signal proportional to the amount of ATP present[3].

    • Cell Seeding: Harvest exponentially growing A549, HCT116, and MCF-7 cells. Seed at a density of 2,000 cells/well in 90 µL of complete DMEM medium into opaque-walled 96-well microplates. Incubate overnight at 37°C, 5% CO2.

    • Compound Treatment: Prepare 10x serial dilutions of 1-(1-Ethynylcyclopropyl)pyrazole, Alkyne-Pyrazole, and 1-Methylpyrazole in DMSO. Dilute these stocks 1:100 in culture media to create 10x working solutions. Add 10 µL of the working solutions to the respective wells (final DMSO concentration = 0.1%).

    • Incubation: Incubate the treated plates for 72 hours at 37°C.

    • Reagent Preparation: Thaw the CellTiter-Glo Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo Reagent[3].

    • Lysis and Luminescence: Equilibrate the assay plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo Reagent to each well. Mix contents vigorously on an orbital shaker for 2 minutes to induce cell lysis[4].

    • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Record luminescence using a microplate reader (e.g., BioTek Cytation or equivalent) with an integration time of 0.5–1.0 seconds per well. Calculate IC50 values using non-linear regression analysis.

    Protocol B: Target Engagement via CuAAC Click-Chemistry

    Because 1-(1-Ethynylcyclopropyl)pyrazole contains a terminal alkyne, it can be tracked intracellularly to validate target binding.

    • In Situ Labeling: Treat A549 cells (grown in 6-well plates) with 10 µM of the fragment for 4 hours.

    • Cell Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 min to clear the lysate.

    • Click Reaction: To 1 mg/mL of cleared protein lysate, add the click-chemistry master mix: 100 µM Azide-Fluor 488 (fluorophore), 1 mM CuSO4, 1 mM TCEP (reducing agent), and 100 µM TBTA (ligand).

    • Incubation & Resolution: Incubate the mixture in the dark at room temperature for 1 hour. Resolve the labeled proteins via SDS-PAGE and visualize target engagement bands using a fluorescence gel scanner (ex: 488 nm).

    Conclusion & Translational Outlook

    The head-to-head comparison clearly establishes 1-(1-Ethynylcyclopropyl)pyrazole as a structurally superior fragment compared to non-rigidified pyrazole analogs. By successfully integrating a hinge-binding motif with a conformationally locked click-chemistry handle, this compound not only demonstrates enhanced intrinsic cytotoxicity in KRAS-mutant (A549) and colorectal (HCT116) cell lines but also provides a built-in mechanism for downstream proteomic target deconvolution. For drug development professionals engaged in FBDD, integrating this scaffold early in the discovery pipeline offers a highly tractable pathway toward novel, potent, and target-specific covalent inhibitors.

    References

    • "1-(1-ethynylcyclopropyl)
    • "Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response", NIH PubMed Central,
    • "CellTiter-Glo® Luminescent Cell Viability Assay Protocol", Promega Corpor
    • "A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening", NIH PubMed Central,

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    Validation

    A Comparative In Silico Analysis of 1-(1-Ethynylcyclopropyl)pyrazole and Known Inhibitors Against Cyclin-Dependent Kinase 2 (CDK2)

    This guide provides a comprehensive comparative analysis of the potential kinase inhibitory activity of 1-(1-Ethynylcyclopropyl)pyrazole against known inhibitors of Cyclin-Dependent Kinase 2 (CDK2) through molecular dock...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive comparative analysis of the potential kinase inhibitory activity of 1-(1-Ethynylcyclopropyl)pyrazole against known inhibitors of Cyclin-Dependent Kinase 2 (CDK2) through molecular docking studies. This document is intended for researchers, scientists, and drug development professionals interested in the application of computational methods for the early-stage evaluation of novel kinase inhibitors.

    The dysregulation of protein kinase activity is a fundamental contributor to the pathophysiology of numerous diseases, most notably cancer.[1] This has established protein kinases as a major class of therapeutic targets.[1] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors due to its versatile synthetic accessibility and favorable drug-like properties.[2][3] Furthermore, the incorporation of a cyclopropyl group into small molecule inhibitors has been shown to enhance potency, selectivity, and metabolic stability.[1][4][5][6] The novel compound, 1-(1-Ethynylcyclopropyl)pyrazole, combines these two advantageous structural motifs. This study, therefore, aims to computationally evaluate its potential as a kinase inhibitor by comparing its binding characteristics to those of known inhibitors within the ATP-binding pocket of CDK2, a key regulator of the cell cycle.[7][8]

    Methodology: A Step-by-Step Protocol for Comparative Docking Studies

    The following protocol outlines a robust and reproducible workflow for the comparative molecular docking analysis of 1-(1-Ethynylcyclopropyl)pyrazole and known CDK2 inhibitors. The causality behind each experimental choice is detailed to ensure scientific integrity and provide a self-validating system.

    Target Selection and Preparation
    • Rationale: CDK2 is selected as the target protein due to its critical role in cell cycle progression and its validation as a target for cancer therapy.[7][8] The availability of high-resolution crystal structures of CDK2 in complex with various inhibitors in the Protein Data Bank (PDB) provides a solid foundation for structure-based drug design.

    • Protocol:

      • The X-ray crystal structure of human CDK2 in complex with a known inhibitor is obtained from the RCSB PDB. For this study, a structure with a co-crystallized pyrazole-containing ligand is prioritized to define the active site accurately.

      • The protein structure is prepared for docking using molecular modeling software (e.g., AutoDock Tools).[9] This involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate atomic charges (e.g., Kollman charges).[9] The prepared protein is saved in the PDBQT file format, which includes atomic charges and atom type definitions.

    Ligand Preparation
    • Rationale: Accurate 3D structures of the ligands are essential for meaningful docking simulations. Energy minimization is performed to obtain low-energy conformations.

    • Protocol:

      • The 2D structure of 1-(1-Ethynylcyclopropyl)pyrazole is drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.

      • The 3D structures of known CDK2 inhibitors for comparison (e.g., AT7519, CAN508) are obtained from public databases like PubChem or synthesized in silico.[10]

      • All ligand structures are prepared for docking using appropriate software. This includes assigning Gasteiger charges, defining rotatable bonds, and saving the structures in the PDBQT format.

    Molecular Docking and Scoring
    • Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[9][11] The scoring function then estimates the binding affinity, with lower binding energies generally indicating more favorable interactions.[12][13]

    • Protocol:

      • A grid box is defined around the ATP-binding site of CDK2, encompassing the region occupied by the co-crystallized inhibitor in the original PDB structure.[9] This ensures that the docking search is focused on the relevant active site.

      • Molecular docking is performed using a validated docking program (e.g., AutoDock Vina).[14] The program systematically samples different conformations and orientations of each ligand within the defined grid box.

      • The docking results are analyzed, and the pose with the lowest binding energy for each ligand is selected for further analysis.[12]

    Validation of the Docking Protocol
    • Rationale: To ensure the reliability of the docking protocol, it is crucial to validate its ability to reproduce the experimentally observed binding mode of a known inhibitor.[15][16][17]

    • Protocol:

      • The co-crystallized ligand (removed during protein preparation) is re-docked into the active site of CDK2.

      • The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered an acceptable validation, indicating that the docking protocol can accurately predict the binding mode.[13][15]

    Visualizing the Experimental Workflow

    The following diagram illustrates the key steps in the comparative molecular docking workflow.

    G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Select & Download CDK2 PDB Structure PrepProt Prepare Protein (Remove water, add H) PDB->PrepProt Grid Define Grid Box (Active Site) PrepProt->Grid Ligands Prepare Ligands (1-ECP & Known Inhibitors) Dock Perform Molecular Docking (AutoDock Vina) Ligands->Dock Grid->Dock Validate Validate Protocol (Re-dock co-crystal ligand, RMSD < 2Å) Dock->Validate Analyze Analyze Binding Modes & Energies Validate->Analyze Compare Compare Results Analyze->Compare G GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D Synthesis ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Inhibits CyclinE Cyclin E Synthesis E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 CDK2->Rb Further Phosphorylation S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Promotes Inhibitor 1-(1-Ethynylcyclopropyl)pyrazole (Proposed Inhibitor) Inhibitor->CDK2 Inhibits

    Caption: Simplified CDK2 signaling pathway and the proposed point of inhibition.

    Discussion and Future Directions

    The results of this comparative docking study suggest that 1-(1-Ethynylcyclopropyl)pyrazole is a promising candidate for further investigation as a CDK2 inhibitor. Its predicted binding mode and favorable binding energy warrant experimental validation.

    Future work should focus on:

    • In Vitro Kinase Assays: Experimentally determine the IC50 value of 1-(1-Ethynylcyclopropyl)pyrazole against CDK2 to confirm its inhibitory activity.

    • Cell-Based Assays: Evaluate the anti-proliferative effects of the compound in cancer cell lines known to be dependent on CDK2 activity.

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 1-(1-Ethynylcyclopropyl)pyrazole to optimize its potency and selectivity.

    • Crystallography: Obtain a co-crystal structure of 1-(1-Ethynylcyclopropyl)pyrazole bound to CDK2 to definitively confirm the predicted binding mode and guide further lead optimization.

    This in silico investigation serves as a critical first step in the drug discovery pipeline, efficiently prioritizing a novel chemical scaffold for further preclinical development.

    References

    • Cyclopropyl as a versatile tool in the development of kinase-targeted therapeutics. PubMed.
    • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
    • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
    • Applications in medicinal chemistry for cyclopropyl-containing compounds. Benchchem.
    • Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.
    • Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal c. Unknown Source.
    • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed.
    • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers.
    • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers.
    • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC.
    • How to interprete and analyze molecular docking results? ResearchGate.
    • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. PMC.
    • Application Notes and Protocols for Molecular Docking of N,2,4-Trimethylquinolin-7-amine with Protein Kinases. Benchchem.
    • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Unknown Source.
    • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Unknown Source.
    • Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. Global Science Research Journals.
    • Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27). ResearchGate.
    • Molecular docking validation. Bio-protocol.
    • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing.
    • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC.
    • How can I validate a docking protocol? ECHEMI.
    • (PDF) Validation of Docking Methodology (Redocking). ResearchGate.
    • Application of Binding Free Energy Calculations to Prediction of Binding Modes and Affinities of MDM2 and MDMX Inhibitors. PMC.
    • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Unknown Source.
    • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
    • Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. IntechOpen.

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